(S)-2-Phenylmorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGFYDJXZZFJP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313954 | |
| Record name | (2S)-2-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74572-15-9 | |
| Record name | (2S)-2-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-Phenylmorpholine CAS number and properties
An In-depth Technical Guide to (S)-2-Phenylmorpholine For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chiral molecule and the parent compound of the substituted phenylmorpholine class of psychoactive substances. This document consolidates key chemical, physical, and pharmacological data, along with detailed experimental protocols and safety information, to support research and development activities.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 74572-15-9 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |
| Molecular Weight | 163.22 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid/oil | [2] |
| Boiling Point | 278.6 ± 25.0 °C (Predicted) | [2] |
| Density | 1.034 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.52 ± 0.40 (Predicted) | [2] |
| Optical Activity | [α]²⁰/D +46.25° (c=1g/100ml in DCM) | [2] |
| XLogP3 | 1.1 | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the deprotection of a suitable N-protected precursor. The following is a representative synthetic protocol.
Experimental Protocol: Synthesis of this compound
A general and effective method for the synthesis of this compound involves the deprotection of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate.
Scheme 1: Synthesis of this compound
Caption: General synthesis scheme for this compound.
Materials and Reagents:
-
(S)-tert-butyl 2-phenylmorpholine-4-carboxylate
-
4N HCl in dioxane
-
1N HCl
-
2N NaOH
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether
Procedure:
-
(S)-tert-butyl 2-phenylmorpholine-4-carboxylate is dissolved in a solution of 4N HCl in dioxane.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is then concentrated under vacuum.
-
The residue is diluted with 1N HCl.
-
The aqueous phase is washed with ether to remove any organic impurities.
-
The aqueous layer is then basified to a pH of 12-14 using 2N NaOH.
-
The product is extracted from the basic aqueous layer using dichloromethane (DCM).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield this compound.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Chiral HPLC: To determine the enantiomeric purity.
Pharmacology
This compound and its derivatives are known for their activity as monoamine releasing agents.[4][5] The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA).[6]
Table 2: Monoamine Release Activity of Racemic 2-Phenylmorpholine and Related Compounds
| Compound | NE Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |
| 2-Phenylmorpholine | 79 | 86 | 20,260 |
| Phenmetrazine | 29 - 50.4 | 70 - 131 | 7,765 - >10,000 |
| d-Amphetamine | 6.6 - 10.2 | 5.8 - 24.8 | 698 - 1,765 |
| Data sourced from assays conducted in rat brain synaptosomes.[6] |
Mechanism of Action
As a norepinephrine-dopamine releasing agent, this compound is believed to act as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[7][8] This interaction leads to a reversal of the normal transporter function, causing the efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[8]
Caption: Proposed mechanism of action for this compound as an NDRA.
Structure-Activity Relationship (SAR)
The pharmacological activity of phenylmorpholine derivatives is highly dependent on their structural features. Key points from SAR studies on related compounds include:
-
Substitutions on the phenyl ring can modulate potency and selectivity for the different monoamine transporters.[9][10]
-
The stereochemistry of the molecule plays a crucial role in its activity, with different enantiomers often exhibiting varying potencies.[11]
-
N-alkylation can also influence the pharmacological profile.[5]
Experimental Protocols: Monoamine Release Assay
The following is a generalized protocol for determining the monoamine releasing activity of a compound using rat brain synaptosomes, based on methodologies described in the literature.[7][9]
Caption: Workflow for a monoamine release assay using synaptosomes.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET) using standard differential centrifugation techniques.
-
Preloading: Resuspend the synaptosomes in a suitable buffer and incubate them with a low concentration of a radiolabeled monoamine ([³H]dopamine or [³H]norepinephrine) to allow for uptake into the nerve terminals.
-
Initiation of Release: Add varying concentrations of the test compound, such as this compound, to the preloaded synaptosomes.
-
Incubation: Incubate the mixture for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the release of the radiolabeled monoamine.
-
Termination: Terminate the release process by rapid filtration through glass fiber filters, which traps the synaptosomes while allowing the released neurotransmitter in the buffer to pass through.
-
Quantification: Measure the amount of radioactivity in the filtrate using liquid scintillation counting.
-
Data Analysis: Plot the amount of released radioactivity as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Safety and Handling
This compound and its analogs should be handled with appropriate safety precautions in a laboratory setting. Refer to the specific Safety Data Sheet (SDS) for detailed information.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat and sources of ignition.
Conclusion
This compound is a valuable research compound for studying the structure-activity relationships of monoamine releasing agents and for the development of novel therapeutics targeting the dopamine and norepinephrine transporters. This guide provides a foundational understanding of its properties, synthesis, pharmacology, and handling, intended to facilitate further investigation by the scientific community.
References
- 1. (2S)-2-Phenylmorpholine | C10H13NO | CID 937783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 74572-15-9 [amp.chemicalbook.com]
- 3. 2-Phenylmorpholine | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 6. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 7. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-Phenylmorpholine
Introduction
This compound is a psychoactive compound belonging to the phenylmorpholine class of stimulants. Structurally related to the anorectic drug phenmetrazine, this compound acts as a potent norepinephrine-dopamine releasing agent (NDRA). This technical guide provides a comprehensive overview of its mechanism of action at the molecular level, detailing its interaction with monoamine transporters and the subsequent downstream effects. The information presented is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.
Core Mechanism of Action: Monoamine Transporter Interaction
The primary mechanism of action of this compound involves its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). It acts as a substrate for these transporters, leading to a non-exocytotic release of dopamine and norepinephrine from the presynaptic neuron. This process, known as transporter-mediated release, is distinct from the action of reuptake inhibitors which merely block the transporter.
Binding Affinity and Functional Potency
Table 1: In Vitro Potency of (+)-Phenmetrazine and Related Compounds at Monoamine Transporters
| Compound | Transporter | Release EC50 (nM) | Uptake Inhibition IC50 (nM) |
| (+)-Phenmetrazine | DAT | 131 | 600 |
| NET | 50 | 830 | |
| SERT | >10,000 | >10,000 | |
| 2-Phenylmorpholine | DAT | 86 | - |
| NET | 79 | - | |
| SERT | 20,260 | - |
Data for (+)-Phenmetrazine and 2-Phenylmorpholine from rat brain synaptosome assays.[2][3]
The data clearly indicates a high potency for norepinephrine and dopamine release with negligible activity at the serotonin transporter (SERT).
Molecular Mechanism of Transporter-Mediated Release
The interaction of this compound with DAT and NET initiates a cascade of events at the molecular level, culminating in the efflux of neurotransmitters. This process can be broken down into several key steps:
-
Binding to the Transporter: this compound, acting as a substrate, binds to the outward-facing conformation of the monoamine transporter. This binding is dependent on the presence of extracellular sodium (Na⁺) and chloride (Cl⁻) ions, which are co-transported with the substrate.[4][5]
-
Conformational Change: The binding of the substrate and co-ions induces a conformational change in the transporter protein, shifting it to an inward-facing conformation.[6] This "alternating access" model is a fundamental concept in transporter function.
-
Substrate Release into the Cytosol: Once in the inward-facing conformation, this compound is released into the presynaptic cytoplasm.
-
Reverse Transport (Efflux): The presence of this compound in the cytoplasm, along with an increased intracellular Na⁺ concentration resulting from the co-transport, facilitates the binding of intracellular dopamine or norepinephrine to the inward-facing transporter. This triggers another conformational change, returning the transporter to its outward-facing state and releasing the neurotransmitter into the synaptic cleft.[5][6]
-
Interaction with Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine-like releasers can also interact with the vesicular monoamine transporter 2 (VMAT2). By disrupting the proton gradient across the vesicular membrane or by acting as a competitive substrate, these compounds can cause the leakage of neurotransmitters from synaptic vesicles into the cytoplasm, thereby increasing the cytosolic pool of neurotransmitters available for reverse transport by DAT and NET.
Signaling Pathway Diagram
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key in vitro assays. The following are detailed methodologies for these experiments.
Monoamine Transporter Release Assay (Synaptosome Preparation)
This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).
Experimental Workflow Diagram
Detailed Protocol:
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, hippocampus for NET) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Pre-loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) in a physiological buffer at 37°C. This allows the transporters to actively take up and store the radiolabel.
-
Washing: The pre-loaded synaptosomes are washed with cold buffer to remove any unbound extracellular radiolabel.
-
Incubation with Test Compound: The washed synaptosomes are resuspended in fresh buffer and incubated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the synaptosomes (and the radiolabel retained within them) from the incubation buffer (containing the released radiolabel).
-
Scintillation Counting: The amount of radioactivity in the filtrate (released neurotransmitter) is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of release is plotted against the concentration of this compound, and the EC50 value (the concentration that produces 50% of the maximal release) is calculated.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the ability of a compound to block the reuptake of radiolabeled neurotransmitters.
Experimental Workflow Diagram
Detailed Protocol:
-
Preparation of Biological Material: Either synaptosomes (as described above) or cultured cells stably expressing the transporter of interest (e.g., HEK293-DAT cells) are used.
-
Pre-incubation: The biological material is pre-incubated with various concentrations of this compound for a short period.
-
Addition of Radiolabel: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake reaction.
-
Incubation: The mixture is incubated for a short, defined time (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination and Filtration: The uptake is terminated by rapid filtration, and the filters are washed with ice-cold buffer to remove any unbound radiolabel.
-
Scintillation Counting: The radioactivity retained on the filters (representing the amount of neurotransmitter taken up) is quantified.
-
Data Analysis: The percentage of uptake inhibition is plotted against the concentration of this compound, and the IC50 value (the concentration that inhibits 50% of the specific uptake) is determined.
Conclusion
This compound exerts its stimulant effects primarily as a potent and selective norepinephrine and dopamine releasing agent. Its mechanism of action is centered on its ability to act as a substrate for DAT and NET, inducing reverse transport of these monoamine neurotransmitters. This leads to a significant increase in their synaptic concentrations, thereby enhancing noradrenergic and dopaminergic neurotransmission. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols provided, is essential for the continued investigation and potential therapeutic development of compounds within the phenylmorpholine class.
References
- 1. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]
(S)-2-Phenylmorpholine: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Phenylmorpholine, a chiral derivative of the phenylmorpholine class of compounds, has garnered interest within the scientific community for its potent activity as a norepinephrine-dopamine releasing agent (NDRA). While the history of its methylated analog, phenmetrazine, is well-documented, the specific discovery and development timeline of this compound is more nuanced, emerging from the broader exploration of chiral psychoactive compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of this compound, presenting key data in a structured format for researchers and drug development professionals.
Introduction: The Emergence of Chiral Phenylmorpholines
The history of 2-phenylmorpholine and its derivatives is intrinsically linked to the development of phenmetrazine (3-methyl-2-phenylmorpholine) in the 1950s.[1][2] Initially synthesized by Boehringer-Ingelheim in 1952 and introduced as an anorectic under the trade name Preludin, phenmetrazine's stimulant properties led to its widespread recreational use and eventual withdrawal from many markets.[1][2]
The recognition of molecular chirality's significance in pharmacology, underscored by historical events, prompted a re-examination of racemic drugs.[3] This led to the investigation of individual enantiomers of psychoactive compounds to identify stereoisomers with more favorable therapeutic or pharmacological profiles. It is within this context of exploring chiral switches and structure-activity relationships that the specific enantiomers of 2-phenylmorpholine, including the (S)-enantiomer, were investigated. While a precise date and individual credited with the "discovery" of this compound are not prominently documented, its synthesis and study are part of the broader scientific endeavor to understand the pharmacology of this class of compounds.
Synthesis of this compound
The chiral synthesis of this compound can be achieved through various methods, including asymmetric synthesis and the resolution of racemic mixtures. A key method for obtaining the (S)-enantiomer involves the deprotection of a chiral precursor, as detailed in patent literature.
Experimental Protocol: Synthesis from (S)-tert-butyl 2-phenylmorpholine-4-carboxylate
This protocol is based on a general procedure described in patent WO2007/70760.[4]
Materials:
-
(S)-tert-butyl 2-phenylmorpholine-4-carboxylate
-
4 N HCl in dioxane
-
1 N HCl
-
2 N NaOH
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel)
Procedure:
-
Deprotection: Dissolve (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (1.28 g) in a 4 N HCl solution in dioxane (3 mL) in a round-bottom flask.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under vacuum to remove the solvent.
-
Dilute the residue with 1 N HCl.
-
Wash the aqueous phase with ether to remove any non-polar impurities. Discard the organic (ether) phase.
-
Basification: Adjust the pH of the aqueous phase to 12-14 by the slow addition of 2 N NaOH.
-
Extraction: Extract the basic aqueous phase with dichloromethane (DCM).
-
Combine the organic (DCM) layers.
-
Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under vacuum to yield the final product, this compound.
-
Confirmation: The structure of the product can be confirmed by ¹H NMR analysis.
This procedure typically affords the product in good yield (approximately 78%).[4]
Pharmacological Profile
This compound, also known by the code name PAL-632, is a potent norepinephrine-dopamine releasing agent (NDRA).[5] Its pharmacological activity is primarily mediated by its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).
Quantitative Pharmacological Data
The following table summarizes the in vitro monoamine transporter activity of 2-phenylmorpholine. It is important to note that much of the publicly available data does not differentiate between the enantiomers. However, the data for the racemic 2-phenylmorpholine provides a strong indication of the potency of the (S)-enantiomer.
| Compound | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) | Reference |
| 2-Phenylmorpholine | 79 | 86 | 20,260 | [5] |
| d-Amphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 | [5] |
| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 | [5] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal release of the respective neurotransmitter. Lower values indicate higher potency. The assays were conducted using rat brain synaptosomes.[5]
Mechanism of Action
As an NDRA, this compound is believed to exert its effects by binding to and reversing the direction of transport of the dopamine and norepinephrine transporters on the presynaptic membrane. This action leads to a non-vesicular release of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing dopaminergic and noradrenergic neurotransmission.
Signaling Pathways
The increased levels of dopamine and norepinephrine in the synapse, induced by this compound, lead to the activation of their respective postsynaptic G-protein coupled receptors (GPCRs).[1][6][7]
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[2][7]
-
D1-like receptors are coupled to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][7]
-
D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[2][7]
Norepinephrine Receptor Signaling
Norepinephrine activates adrenergic receptors (α and β).
-
α1-receptors are coupled to Gαq proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
α2-receptors are coupled to Gαi proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
-
β-receptors are coupled to Gαs proteins, stimulating adenylyl cyclase and increasing cAMP production.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound's action on monoamine transporters.
Conclusion
This compound is a potent chiral norepinephrine-dopamine releasing agent with a history rooted in the broader exploration of substituted phenylmorpholines. While its specific discovery is not as clearly delineated as that of its analog, phenmetrazine, its synthesis and pharmacological profile have been characterized, revealing it to be a valuable tool for neuropharmacological research. Further investigation into the subtleties of its enantiomer-specific interactions with monoamine transporters and downstream signaling pathways will continue to be an area of interest for the scientific community.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. Patent Public Search | USPTO [ppubs.uspto.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. G protein-coupled dopamine receptor signaling pathway Gene Ontology Term (GO:0007212) [informatics.jax.org]
- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-Phenylmorpholine synthesis from (S)-tert-butyl 2-phenylmorpholine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the synthesis of (S)-2-Phenylmorpholine from its N-Boc protected precursor, (S)-tert-butyl 2-phenylmorpholine-4-carboxylate. The core of this transformation is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This guide outlines a specific, high-yield experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction: The Importance of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide and heterocyclic chemistry.[1] Its popularity stems from its stability under a wide range of conditions, including basic hydrolysis and reactions with many nucleophilic reagents, and its relatively straightforward removal under acidic conditions.[1]
The synthesis of this compound, a valuable chiral building block in medicinal chemistry, often involves the removal of a Boc group from an intermediate like (S)-tert-butyl 2-phenylmorpholine-4-carboxylate.[2][3] This final deprotection step is critical for revealing the reactive secondary amine for subsequent transformations. The most common method for this deprotection is acid-catalyzed hydrolysis.[4]
Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed removal of a Boc group proceeds through a fragmentation mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[5] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a relatively stable tertiary carbocation (t-butyl cation), carbon dioxide, and the free amine.[5][6] The released amine is protonated by the acid, necessitating the use of stoichiometric or excess acid.[5] The t-butyl cation can then be quenched by a nucleophile or, more commonly, lose a proton to form isobutylene gas.[5][6]
Experimental Protocol: Acid-Catalyzed Deprotection
The following protocol is based on a documented procedure for the synthesis of this compound.[7]
3.1. Materials and Reagents
-
(S)-tert-butyl 2-phenylmorpholine-4-carboxylate
-
4 N Hydrochloric Acid (HCl) in 1,4-dioxane
-
1 N Hydrochloric Acid (HCl), aqueous
-
2 N Sodium Hydroxide (NaOH), aqueous
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
3.2. Procedure
-
Reaction Setup: In a suitable reaction vessel, dissolve 1.28 g of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate in 3 mL of a 4 N HCl solution in 1,4-dioxane.[7]
-
Reaction: Stir the resulting mixture at room temperature overnight.[7] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Solvent Removal: Upon completion, concentrate the reaction mixture under vacuum to remove the dioxane and excess HCl.[7]
-
Aqueous Work-up (Acidic): Dilute the residue with a 1 N aqueous HCl solution.[7] This step ensures the product remains in the aqueous phase as its hydrochloride salt.
-
Extraction (Organic Wash): Extract the acidic aqueous phase with diethyl ether to remove any non-basic organic impurities. Discard the organic (ether) phase.[7]
-
Basification: Adjust the pH of the aqueous phase to a range of 12-14 by slowly adding a 2 N aqueous NaOH solution.[7] This deprotonates the amine salt, yielding the free base of this compound.
-
Extraction (Product): Extract the basic aqueous phase multiple times with dichloromethane (DCM).[7]
-
Drying and Isolation: Combine the organic (DCM) extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).[7] Filter the mixture to remove the drying agent and concentrate the filtrate under vacuum to afford the final product, this compound.[7]
3.3. Characterization
The structure of the resulting product (617 mg) was confirmed by ¹H NMR analysis, indicating a successful synthesis with a 78% yield.[7]
Quantitative Data Summary
The quantitative data from the described experimental protocol is summarized in the table below for clarity and easy reference.
| Parameter | Value | Reference |
| Starting Material | (S)-tert-butyl 2-phenylmorpholine-4-carboxylate | [7] |
| Mass of Starting Material | 1.28 g | [7] |
| Deprotecting Agent | 4 N HCl in 1,4-dioxane | [7] |
| Reaction Temperature | Room Temperature (~20 °C) | [7] |
| Reaction Time | Overnight | [7] |
| Final Product | This compound | [7] |
| Mass of Final Product | 617 mg | [7] |
| Yield | 78% | [7] |
Alternative Deprotection Strategies
While HCl in dioxane is a standard and effective method, several other reagents and conditions can be employed for Boc deprotection, which may be advantageous depending on the substrate's sensitivity to specific conditions.[8][9]
-
Trifluoroacetic Acid (TFA): TFA, typically in a solvent like dichloromethane (DCM), is a traditional reagent for Boc removal.[5][10][11] However, due to its corrosive nature and environmental persistence, it is often replaced in larger-scale processes.[5]
-
Aqueous Acids: Inorganic acids such as phosphoric acid (H₃PO₄) can serve as effective and more environmentally benign reagents for deprotection.[5][12]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can be used for chemoselective hydrolysis of tert-butyl esters and can sometimes be applied to Boc-protected amines, offering an alternative to strong Brønsted acids.[13]
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, often at reflux in a suitable solvent or under microwave-assisted conditions.[8][14][15] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate this process under neutral conditions.[14][16]
Visualized Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its Boc-protected precursor.
Caption: Synthetic workflow for the deprotection of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate.
References
- 1. scispace.com [scispace.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate () for sale [vulcanchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. vapourtec.com [vapourtec.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Physical and chemical properties of (S)-2-phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical, chemical, and pharmacological properties of (S)-2-phenylmorpholine. It is intended to serve as a technical resource for professionals in research and drug development.
Core Physical and Chemical Properties
This compound is a chiral organic compound. It presents as a colorless to pale yellow oil or liquid.[1] All quantitative data regarding its properties are summarized in the table below for clarity and comparative ease.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [2][3] |
| Molecular Weight | 163.22 g/mol | [3] |
| CAS Number | 74572-15-9 | [1] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Boiling Point | 278.6 ± 25.0 °C (Predicted) | [1] |
| Density | 1.034 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.52 ± 0.40 (Predicted) | [1] |
| Optical Activity | 46.25° (c=1g/100ml in DCM) | [1] |
| SMILES | C1CO--INVALID-LINK--C1=CC=CC=C1 | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or 2-8°C. | [1] |
Experimental Protocols
2.1. Synthesis of this compound from (S)-tert-butyl 2-phenylmorpholine-4-carboxylate
This protocol details a common method for the synthesis of this compound.[1][4]
Materials:
-
(S)-tert-butyl 2-phenylmorpholine-4-carboxylate
-
4 N HCl in dioxane
-
1 N HCl
-
2 N NaOH
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection: Dissolve 1.28 g of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate in 3 mL of 4 N HCl in dioxane.
-
Stir the reaction mixture at room temperature overnight.[1][4]
-
Work-up: Concentrate the mixture under vacuum.
-
Dilute the residue with 1 N HCl.
-
Extraction (1): Extract the aqueous phase with diethyl ether to remove organic impurities. The organic phase is discarded.[1][4]
-
Basification: Adjust the pH of the aqueous phase to between 12 and 14 using 2 N NaOH.[1][4]
-
Extraction (2): Extract the basified aqueous phase with dichloromethane (DCM).
-
Drying and Isolation: Combine the organic phases from the DCM extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in a vacuum to yield the crude product.[4]
-
Confirmation: The structure of the resulting this compound (617 mg, 78% yield) is confirmed by ¹H NMR analysis.[4]
Pharmacological Properties and Mechanism of Action
This compound is the parent compound of the substituted phenylmorpholine class, which includes psychostimulant drugs like phenmetrazine.[2][5] It functions as a potent norepinephrine-dopamine releasing agent (NDRA).[2]
The primary mechanism of action involves the interaction with monoamine transporters. Specifically, it targets the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic neurons. By acting as a substrate for these transporters, it induces their reversal, leading to the non-vesicular release of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[2][6] This increase in extracellular neurotransmitter levels is responsible for its stimulant effects.[5] Its effect on the serotonin transporter (SERT) is significantly weaker.[2]
Derivatives of 2-phenylmorpholine have been investigated for medical applications, including as anorectics and for the treatment of ADHD.[5]
References
- 1. This compound | 74572-15-9 [amp.chemicalbook.com]
- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. 2-Phenylmorpholine | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of 2-Phenylmorpholine Derivatives: A Technical Guide for Drug Development
An in-depth exploration of the synthesis, stereoisomerism, and pharmacological activity of 2-phenylmorpholine derivatives, offering critical insights for researchers, scientists, and drug development professionals.
The 2-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, forming the core of several psychoactive compounds with significant effects on the central nervous system. The stereochemical arrangement of substituents on the morpholine ring profoundly influences the pharmacological activity of these derivatives, making a thorough understanding of their stereochemistry paramount for the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the stereochemistry of 2-phenylmorpholine derivatives, encompassing their synthesis, chiral resolution, and the distinct pharmacological profiles of their stereoisomers.
Data Presentation: Quantitative Analysis of Stereoisomer Activity
The interaction of 2-phenylmorpholine derivatives with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is highly dependent on their stereochemistry. The following tables summarize the in vitro pharmacological data for various 2-phenylmorpholine derivatives and their stereoisomers, highlighting the differences in their potencies as uptake inhibitors (IC50 values) and releasing agents (EC50 values).
Table 1: Monoamine Transporter Uptake Inhibition (IC50) of 2-Phenylmorpholine Derivatives
| Compound | Stereoisomer | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |
| Phenmetrazine | Racemic | 1.93 | 1.2 | >10 | [1] |
| 2-FPM | Racemic | < 2.5 | < 2.5 | 454 | [2] |
| 3-FPM | Racemic | < 2.5 | < 2.5 | 111.65 | [2] |
| 4-FPM | Racemic | < 2.5 | < 2.5 | 88.09 | [2] |
| 2-MPM | Racemic | 6.74 | - | >10 | [1] |
| 3-MPM | Racemic | >10 | 5.2 | >10 | [1] |
| 4-MPM | Racemic | 1.93 | - | 1.1 | [1] |
| Pseudophenmetrazine | Racemic | 2.63 | - | >10 | [3] |
FPM: Fluorophenmetrazine, MPM: Methylphenmetrazine
Table 2: Monoamine Release (EC50) of 2-Phenylmorpholine Derivatives
| Compound | Stereoisomer | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |
| Phenmetrazine | Racemic | 131 | 50 | >10000 | [3] |
| Pseudophenmetrazine | Racemic | - | 514 | >10000 | [3] |
Table 3: Appetite Suppressant Activity of 2-Benzylmorpholine
| Compound | Stereoisomer | ED50 (mg/kg) | Notes | Reference |
| 2-Benzylmorpholine | Racemic | 3.0 (at 1h), 5.5 (at 2h) | Oral dosing in dogs. | [4] |
| 2-Benzylmorpholine | (+)-enantiomer | Active | Appetite suppression activity resides in this enantiomer. | [4] |
| 2-Benzylmorpholine | (-)-enantiomer | Inactive | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide experimental protocols for the synthesis of a racemic 2-phenylmorpholine derivative and its subsequent chiral resolution.
Protocol 1: Synthesis of Racemic (±)-Phenmetrazine Hydrochloride
This protocol describes a common method for the synthesis of racemic phenmetrazine.
Materials:
-
2-Bromopropiophenone
-
Ethanolamine
-
Methanol
-
Fumaric acid
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of 3-methyl-2-phenylmorpholin-2-ol. In a round-bottom flask, dissolve 2-bromopropiophenone in methanol. Add ethanolamine dropwise to the solution while stirring at room temperature. The reaction is typically stirred for 24 hours.
-
Step 2: Formation of the fumarate salt. After the reaction is complete, add a solution of fumaric acid in methanol to the reaction mixture. The fumarate salt of the intermediate alcohol will precipitate.
-
Step 3: Reduction to phenmetrazine. Isolate the precipitated salt by filtration and dissolve it in water. Cool the solution in an ice bath and slowly add sodium borohydride in small portions. Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Step 4: Isolation of the free base. After the reduction, make the solution basic with a suitable base (e.g., NaOH) and extract the phenmetrazine free base with an organic solvent like diethyl ether.
-
Step 5: Formation of the hydrochloride salt. Dry the organic extracts, and then bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate phenmetrazine hydrochloride.
-
Step 6: Purification. The crude phenmetrazine hydrochloride can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
Protocol 2: Chiral Resolution of (±)-Phenmetrazine using (+)-Tartaric Acid
This protocol outlines the separation of the enantiomers of phenmetrazine by forming diastereomeric salts with a chiral resolving agent.
Materials:
-
(±)-Phenmetrazine free base
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Diastereomeric salt formation. Dissolve the racemic phenmetrazine free base in hot methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.
-
Step 2: Crystallization. Slowly add the tartaric acid solution to the phenmetrazine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of one of the diastereomeric salts.
-
Step 3: Isolation of the diastereomeric salt. Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol. The less soluble diastereomer will be enriched in the crystalline solid. The more soluble diastereomer will remain in the mother liquor.
-
Step 4: Liberation of the enantiomer. To recover the free base of the resolved enantiomer, dissolve the crystalline diastereomeric salt in water and make the solution basic with NaOH solution.
-
Step 5: Extraction. Extract the liberated enantiomerically enriched phenmetrazine free base with diethyl ether.
-
Step 6: Isolation and analysis. Dry the organic extract and evaporate the solvent to obtain the resolved enantiomer. The enantiomeric excess (ee) can be determined by chiral HPLC analysis. The other enantiomer can be recovered from the mother liquor by a similar process.
Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol describes a general method for determining the enantiomeric excess of a 2-phenylmorpholine derivative using chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak® or Lux® series column, is often effective for the separation of 2-phenylmorpholine enantiomers.[5]
Mobile Phase:
-
A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.
-
For reversed-phase separation, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.
Procedure:
-
Step 1: Sample preparation. Prepare a dilute solution of the resolved 2-phenylmorpholine derivative in the mobile phase.
-
Step 2: Method development. Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers. The optimal conditions will depend on the specific derivative and the chiral column used.
-
Step 3: Injection and data acquisition. Inject the sample onto the HPLC system and record the chromatogram.
-
Step 4: Calculation of enantiomeric excess. Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts related to the stereochemistry and pharmacology of 2-phenylmorpholine derivatives.
Caption: Synthetic strategies for obtaining enantiomerically pure 2-phenylmorpholine derivatives.
Caption: Interaction of 2-phenylmorpholine derivatives with monoamine transporters.
Caption: Workflow for the development of stereochemically defined 2-phenylmorpholine derivatives.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (S)-2-Phenylmorpholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for (S)-2-phenylmorpholine and its analogs. The focus is on the molecular interactions with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—which are critical targets for the development of therapeutics for a range of central nervous system (CNS) disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and drug development in this chemical space.
Core Structure and Pharmacological Profile
This compound is the parent compound of a class of psychostimulants, with its derivatives being investigated for various medical applications.[1] The core structure consists of a morpholine ring with a phenyl group at the 2-position. The stereochemistry at this position is crucial for activity, with the (S)-enantiomer generally exhibiting higher potency at monoamine transporters. Modifications to both the phenyl and morpholine rings have been extensively explored to modulate the potency and selectivity for DAT, NET, and SERT.
Structure-Activity Relationship (SAR) Summary
The following tables summarize the quantitative data on the binding affinities (Ki) and uptake inhibition potencies (IC50) of various this compound analogs at the dopamine, norepinephrine, and serotonin transporters. These data highlight the key structural modifications that influence the pharmacological profile of these compounds.
Phenyl Ring Substitutions
Substitutions on the phenyl ring have a significant impact on the activity and selectivity of 2-phenylmorpholine analogs.
| Compound | Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| This compound | Unsubstituted | 86 | 79 | 20,260 | [2] |
| Phenmetrazine | 3-methyl | 70-131 | 29-50.4 | 7,765->10,000 | [2] |
| 3-Fluorophenmetrazine (3-FPM) | 3-fluoro | 43 | 30 | 2558 | [2] |
| 4-Methylphenmetrazine (4-MPM) | 4-methyl | - | - | - | [3] |
Note: A '-' indicates data not available in the cited sources.
Key Insights:
-
Unsubstituted Phenyl Ring: The parent this compound displays potent and balanced inhibition of DAT and NET with significantly weaker activity at SERT.[2]
-
Methyl Substitution: The addition of a methyl group at the 3-position of the morpholine ring (phenmetrazine) maintains potent DAT and NET inhibition.[2]
-
Fluoro Substitution: A fluorine atom at the 3-position of the phenyl ring (3-FPM) enhances potency at both DAT and NET compared to the unsubstituted analog.[2]
Morpholine Ring Modifications
Alterations to the morpholine ring, including N-alkylation and substitutions at other positions, also play a critical role in defining the SAR.
| Compound | Modification | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| This compound | N-H | - | - | - | - |
| Phendimetrazine | 3,4-dimethyl | >10,000 | >10,000 | >100,000 | [2] |
| Pseudophenmetrazine | cis-3-methyl | >10,000 (reuptake inhibition) | 514 (releasing agent) | >10,000 | [4] |
Note: A '-' indicates data not available in the cited sources.
Key Insights:
-
N-Methylation and C3-Methylation: The combination of N-methylation and a methyl group at the 3-position, as seen in phendimetrazine, drastically reduces affinity for all three transporters, suggesting it may act as a prodrug.[2]
-
Stereochemistry: The stereochemical configuration is critical, as illustrated by the difference in activity between phenmetrazine and its diastereomer, pseudophenmetrazine.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the pharmacological activity of this compound analogs. The following are standard protocols for key in vitro and in vivo assays.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific transporter by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values (the concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.
-
Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
Synaptosome Uptake Assays
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
1. Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) is dissected and homogenized in ice-cold sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES).
2. Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.
-
Uptake is initiated by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
The reaction is allowed to proceed for a short period at 37°C and is then terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a known potent uptake inhibitor.
-
IC50 values are calculated by determining the concentration of the test compound that inhibits 50% of the specific uptake.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing insights into the in vivo effects of a compound.
1. Probe Implantation:
-
A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., nucleus accumbens or prefrontal cortex of a rat).
-
The animal is allowed to recover from surgery.
2. Microdialysis Procedure:
-
The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Dialysate samples are collected at regular intervals before and after administration of the test compound.
3. Sample Analysis and Data Interpretation:
-
The concentration of dopamine, norepinephrine, and serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Changes in extracellular neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to the SAR of this compound.
Caption: Mechanism of action of this compound analogs.
Caption: Drug discovery workflow for this compound analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. The structure-activity relationships outlined in this guide demonstrate that targeted modifications to the phenyl and morpholine rings can finely tune the potency and selectivity of these compounds for the dopamine, norepinephrine, and serotonin transporters. The provided experimental protocols offer a standardized framework for the evaluation of new analogs, and the visualized pathways provide a conceptual basis for understanding their mechanism of action. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for translating the potential of this chemical class into clinically effective treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Spectroscopic and Analytical Profile of (S)-2-Phenylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2-phenylmorpholine. The information is presented to support research, development, and quality control activities involving this molecule. The guide includes tabulated spectroscopic data (NMR, IR, MS), detailed experimental protocols for data acquisition, and a workflow for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Where experimental data is not publicly available, predicted values based on analogous structures and established spectroscopic principles are provided and noted as such.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.25 | m | 5H | C₆H₅- (Aromatic protons) |
| ~ 4.45 | dd | 1H | H-2 (CH-Ph) |
| ~ 4.05 | ddd | 1H | H-6 (ax) |
| ~ 3.70 | dt | 1H | H-6 (eq) |
| ~ 3.15 | ddd | 1H | H-5 (ax) |
| ~ 2.95 | dt | 1H | H-5 (eq) |
| ~ 2.80 | dd | 1H | H-3 (ax) |
| ~ 2.65 | dd | 1H | H-3 (eq) |
| ~ 2.10 | br s | 1H | N-H |
Predicted data based on typical chemical shifts for morpholine and substituted phenyl rings.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C (ipso-Aromatic) |
| ~ 128.5 | CH (para-Aromatic) |
| ~ 127.8 | CH (meta-Aromatic) |
| ~ 126.0 | CH (ortho-Aromatic) |
| ~ 78.0 | C-2 (CH-Ph) |
| ~ 70.0 | C-6 (O-CH₂) |
| ~ 51.0 | C-3 (N-CH₂) |
| ~ 46.5 | C-5 (N-CH₂) |
Note: Experimental ¹³C NMR data for 2-phenylmorpholine is reported in the Canadian Journal of Chemistry, 1976, 54, 126, though the full dataset is not publicly accessible.[1][2][3] The values presented here are predicted.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2950 - 2800 | Medium | C-H Stretch | Aliphatic (CH, CH₂) |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250 - 1050 | Strong | C-O-C Stretch | Ether |
| 1200 - 1020 | Medium | C-N Stretch | Aliphatic Amine |
| 760, 700 | Strong | C-H Bending (out-of-plane) | Monosubstituted Benzene |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 163 | [M]⁺ (Molecular Ion) |
| 162 | [M-H]⁺ |
| 132 | [M-CH₂NH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 104 | [C₆H₅CH=NH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 500 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small, neat (solvent-free) sample of this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source (for fragmentation pattern) or Electrospray Ionization (ESI) source (for accurate mass).
Procedure:
-
Sample Preparation:
-
For EI-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
For ESI-MS, prepare a more dilute solution (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
-
Data Acquisition:
-
Introduce the sample into the ion source. For EI, this is typically via a direct insertion probe or GC inlet. For ESI, this is via direct infusion or an LC system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Processing:
-
Identify the molecular ion peak [M]⁺ (for EI) or the protonated molecule [M+H]⁺ (for ESI).
-
Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Chiral Morpholine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions.[1] The introduction of chirality into the morpholine ring further expands its chemical space, allowing for stereospecific interactions with biological targets and often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the diverse biological activities of chiral morpholine derivatives, with a focus on their anticancer, anti-inflammatory, antibacterial, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
I. Anticancer Activity
Chiral morpholine derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent inhibitory activity against a range of cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[2][3]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected chiral morpholine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [4] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [4] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [4] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [4] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4] | |
| Compound 8 | A-549 (Lung) | 2.78 ± 0.86 | |
| Compound 4e | A-549 (Lung) | 5.37 ± 0.95 | |
| Compound 7b | A-549 (Lung) | 5.70 ± 0.91 | |
| HepG-2 (Liver) | 3.54 ± 1.11 | ||
| Compound 7c | HepG-2 (Liver) | 8.42 ± 1.15 | |
| Compound 10d | HepG-2 (Liver) | 8.72 ± 0.89 | |
| Compound 4f | HepG-2 (Liver) | 9.78 ± 0.78 | |
| Compound 17p | PI3Kα Inhibition | 0.0318 ± 0.0041 | [5] |
| PI3Kδ Inhibition | 0.0154 ± 0.0019 | [5] |
Signaling Pathway: PI3K/Akt/mTOR
Many chiral morpholine derivatives exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by chiral morpholine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the chiral morpholine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control. Incubate for the desired treatment period (e.g., 72 hours).[6]
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[6]
Caption: A generalized workflow for determining the cytotoxicity of chiral morpholine derivatives using the MTT assay.
II. Anti-inflammatory Activity
Chiral morpholine derivatives have also emerged as promising candidates for the treatment of inflammatory diseases. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of selected chiral morpholine derivatives, with IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 7d | NO Inhibition (LPS-induced RAW 264.7) | 20.76 | [7] |
| Compound 7f | NO Inhibition (LPS-induced RAW 264.7) | 26.74 | [7] |
| Compound 7b | NO Inhibition (LPS-induced RAW 264.7) | 33.8 | [7] |
| Compound 7a | NO Inhibition (LPS-induced RAW 264.7) | 47.76 | [7] |
| Compound 7g | NO Inhibition (LPS-induced RAW 264.7) | 47.8 | [7] |
| Compound 5c | iNOS Inhibition | 0.12 ± 0.00 | [8] |
| Compound 3k | iNOS Inhibition | 0.22 ± 0.02 | [8] |
| Compound 5f | iNOS Inhibition | 0.25 ± 0.05 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Pletysmometer or calipers
-
Test compound (chiral morpholine derivative)
-
Vehicle control
-
Positive control (e.g., indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Compound Administration: Administer the chiral morpholine derivative, vehicle, or positive control to the respective groups of animals, typically via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
III. Antibacterial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Chiral morpholine derivatives have shown promising activity against a variety of bacterial pathogens.
Quantitative Data: Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of selected chiral morpholine derivatives, presenting their Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 12 | M. smegmatis | 15.6 | [9] |
| Compound (12) | S. aureus | 25 | [10] |
| S. epidermidis | 19 | [10] | |
| B. cereus | 21 | [10] | |
| M. luteus | 16 | [10] | |
| E. coli | 29 | [10] | |
| Ru(ii)-3 | S. aureus | 0.78 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (chiral morpholine derivative)
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the chiral morpholine derivative in the broth within the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
IV. Neuroprotective Activity
Chiral morpholine derivatives are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the disease pathology and to mitigate oxidative stress.
Quantitative Data: Neuroprotective Activity
The following table presents the in vitro neuroprotective activity of selected chiral morpholine derivatives, with IC50 values for the inhibition of cholinesterase enzymes.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 11g | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | [10] |
| Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | [10] |
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 15% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-β peptide for Alzheimer's model)
-
Test compound (chiral morpholine derivative)
-
Reagents for cell viability assay (e.g., MTT)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the chiral morpholine derivative for a specific duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA or Amyloid-β) to the cell culture medium and incubate for a further 24 hours.
-
Assessment of Cell Viability: Assess cell viability using a suitable method, such as the MTT assay, as described in the anticancer section.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
V. Conclusion
Chiral morpholine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, bacterial infections, and neurodegenerative diseases highlights their potential for the development of novel therapeutics. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows, is intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and harnessing the therapeutic potential of these remarkable molecules. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of chiral morpholine derivatives will be crucial for translating these promising findings into clinically effective treatments.
References
- 1. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ijcrt.org [ijcrt.org]
- 6. scribd.com [scribd.com]
- 7. Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacology of (S)-2-Phenylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Pharmacology: Monoamine Transporter Activity
The primary pharmacological action of 2-phenylmorpholine is mediated through its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). It acts as a releasing agent for dopamine and norepinephrine.
Quantitative Data for (±)-2-Phenylmorpholine
The following table summarizes the in vitro efficacy of racemic 2-phenylmorpholine as a monoamine releasing agent. The assays were conducted using rat brain synaptosomes.
| Transporter | EC50 (nM) for Release |
| Norepinephrine (NE) | 79 |
| Dopamine (DA) | 86 |
| Serotonin (5-HT) | 20,260 |
Data sourced from Rothman et al., as cited in Wikipedia.[1]
Note on Stereoselectivity: While specific data for (S)-2-Phenylmorpholine is unavailable, studies on structurally related chiral phenmetrazine analogs have demonstrated stereoselectivity in their interaction with monoamine transporters. It is highly probable that the (S)- and (R)-enantiomers of 2-phenylmorpholine exhibit different potencies and selectivities for DAT, NET, and SERT. Further research is required to elucidate the specific pharmacological profile of the (S)-enantiomer.
Experimental Protocols
Detailed below are representative protocols for key in vitro assays used to characterize the pharmacological activity of compounds like this compound at monoamine transporters.
Monoamine Release Assay using Rat Brain Synaptosomes
This assay measures the ability of a test compound to induce the release of radiolabeled monoamines from pre-loaded synaptosomes.
Workflow Diagram:
Caption: Workflow for a monoamine release assay using rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Rat striata are dissected and homogenized in ice-cold 0.32 M sucrose buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed to pellet the synaptosomes.
-
The synaptosome pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Radiolabel Loading:
-
Synaptosomes are pre-incubated with a radiolabeled monoamine (e.g., [³H]-dopamine or [³H]-norepinephrine) to allow for uptake into the vesicles.
-
-
Release Experiment:
-
The loaded synaptosomes are washed to remove extracellular radiolabel.
-
The synaptosomes are then incubated with varying concentrations of this compound.
-
The reaction is stopped, and the synaptosomes are pelleted by centrifugation.
-
-
Quantification:
-
The amount of radioactivity in the supernatant, representing the released neurotransmitter, is measured using liquid scintillation counting.
-
The data is analyzed to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.
-
Monoamine Transporter Uptake Inhibition Assay
This assay determines the ability of a test compound to inhibit the reuptake of monoamines into cells expressing the respective transporters.
Workflow Diagram:
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Methodology:
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured under standard conditions.
-
Cells are seeded into 96-well plates and allowed to adhere.
-
-
Inhibition Assay:
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
A fixed concentration of radiolabeled substrate (e.g., [³H]-dopamine or [³H]-norepinephrine) is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a defined period at 37°C.
-
-
Termination and Measurement:
-
The assay is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
The cells are then lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition of uptake by the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is determined from the dose-response curve.
-
Signaling Pathways
As a monoamine releasing agent, this compound is expected to indirectly activate downstream signaling pathways associated with dopamine and norepinephrine receptors. The increased synaptic concentrations of these neurotransmitters lead to the activation of their respective G-protein coupled receptors (GPCRs) on postsynaptic neurons.
Dopamine Receptor Signaling
Caption: Postulated downstream signaling of dopamine release.
Norepinephrine Receptor Signaling
Caption: Postulated downstream signaling of norepinephrine release.
Conclusion
This compound is a potent monoamine releasing agent, primarily acting on the dopamine and norepinephrine transporters. The in vitro data for the racemic mixture demonstrates significant activity at these targets. While specific data for the (S)-enantiomer is lacking, the established protocols for monoamine transporter assays provide a clear framework for its future characterization. The indirect activation of dopamine and norepinephrine receptor signaling pathways is the presumed mechanism for its physiological effects. Further research is warranted to fully elucidate the stereospecific in vitro pharmacology and downstream signaling of this compound to better understand its therapeutic potential and abuse liability.
References
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis Using Chiral Auxiliaries
A Note on (S)-2-Phenylmorpholine as a Chiral Auxiliary
Extensive literature searches for the application of this compound as a chiral auxiliary in enantioselective synthesis, particularly in asymmetric alkylation and aldol reactions, did not yield specific examples, quantitative data, or detailed experimental protocols. This suggests that this compound is not a commonly employed chiral auxiliary for these transformations in the published scientific literature. The reasons for this could include challenges in its synthesis, attachment, or cleavage, or it may provide insufficient stereochemical control compared to more established auxiliaries.
To fulfill the user's request for detailed application notes and protocols on the use of a chiral auxiliary for enantioselective synthesis, we will instead focus on a widely used and well-documented alternative: (S)-4-benzyl-2-oxazolidinone , a prominent member of the Evans' oxazolidinone auxiliaries. This example will serve to illustrate the principles, experimental design, data presentation, and visualization requested.
Application Notes: Enantioselective Alkylation using (S)-4-benzyl-2-oxazolidinone
Introduction
Chiral oxazolidinones, developed by David A. Evans, are powerful chiral auxiliaries for the asymmetric synthesis of a variety of chiral compounds, including α-substituted carboxylic acids, amino acids, and polyketide fragments. The underlying principle of their use involves the temporary attachment of the auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The rigid structure of the N-acyloxazolidinone, coupled with the stereodirecting influence of the substituent at the C4 position (in this case, a benzyl group), allows for highly diastereoselective reactions of the corresponding enolate.
Mechanism of Stereocontrol
The stereochemical outcome of the alkylation of N-acyl-(S)-4-benzyl-2-oxazolidinones is controlled by the formation of a specific Z-enolate, which is stabilized by chelation with a lithium cation. The benzyl group at the C4 position effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.
Workflow for Enantioselective Alkylation
The general workflow for utilizing (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary in enantioselective alkylation involves three key steps: acylation of the auxiliary, diastereoselective alkylation of the resulting amide, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Caption: General workflow for enantioselective alkylation using a chiral auxiliary.
Quantitative Data Summary
The following table summarizes typical results for the diastereoselective alkylation of the N-propionyl derivative of (S)-4-benzyl-2-oxazolidinone with various alkyl halides.
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | Benzyl | 95 | >99:1 |
| 2 | Iodomethane | Methyl | 92 | 98:2 |
| 3 | Allyl iodide | Allyl | 93 | >99:1 |
| 4 | Isopropyl iodide | Isopropyl | 85 | 95:5 |
| 5 | Ethyl iodide | Ethyl | 94 | 99:1 |
Experimental Protocols
Protocol 1: Preparation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to 0 °C and stir for 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the N-propionyl derivative.
Protocol 2: Diastereoselective Alkylation (Example with Benzyl Bromide)
-
To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by flash column chromatography.
Caption: Logical pathway for the diastereoselective alkylation step.
Protocol 3: Cleavage of the Chiral Auxiliary to form a Carboxylic Acid
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add lithium hydroxide monohydrate (2.0 eq) in water and stir the mixture at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with dichloromethane after basification.
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid.
While this compound does not appear to be a widely utilized chiral auxiliary, the principles of asymmetric synthesis using such reagents are well-established. The use of Evans' oxazolidinones, as detailed above, provides a reliable and highly stereoselective method for the preparation of a wide range of enantiomerically enriched compounds. The protocols and data presented serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
Asymmetric synthesis of chiral 1,2-amino alcohols using phenylmorpholine derivatives
Application Notes: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols
Introduction
Chiral 1,2-amino alcohols are crucial structural motifs found in a vast array of pharmaceuticals, natural products, and serve as indispensable chiral ligands and catalysts in asymmetric synthesis. The development of efficient and highly stereoselective methods for their synthesis is a significant endeavor in modern organic chemistry. This application note details a robust protocol for the asymmetric synthesis of chiral 1,2-amino alcohols utilizing a phenylmorpholine-based chiral auxiliary. This method offers high diastereoselectivity and yields, providing a reliable route to enantiomerically enriched 1,2-amino alcohols.
Principle
The synthetic strategy hinges on the use of a chiral phenylmorpholine derivative as a chiral auxiliary to control the stereochemical outcome of the reaction. The key steps involve the diastereoselective alkylation of an enolate derived from an N-acylated phenylmorpholine, followed by a diastereoselective reduction of the resulting α-amino ketone, and subsequent cleavage of the chiral auxiliary to yield the desired chiral 1,2-amino alcohol. The phenylmorpholine auxiliary provides a rigid chiral environment that effectively directs the approach of incoming reagents, leading to high levels of stereocontrol.
Experimental Workflow
The overall experimental workflow for the asymmetric synthesis of chiral 1,2-amino alcohols using a phenylmorpholine derivative is depicted below.
General workflow for the asymmetric synthesis.
Quantitative Data Summary
The following table summarizes the typical yields and stereoselectivities achieved at each key step of the synthesis. The data is based on analogous syntheses using structurally related chiral auxiliaries.
| Step | Substrate/Reagents | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| N-Acylation | (S)-3-Phenylmorpholine, Propionyl chloride | N-Propionyl-(S)-3-phenylmorpholine | >95 | N/A | >99 |
| Diastereoselective Alkylation | N-Propionyl-(S)-3-phenylmorpholine, LDA, Benzyl bromide | α-Benzyl-N-propionyl-phenylmorpholine | 85-95 | >95:5 | N/A |
| Diastereoselective Reduction | α-Benzyl-N-propionyl-phenylmorpholine, L-Selectride® | Protected 1,2-amino alcohol | 90-98 | >98:2 | N/A |
| Auxiliary Cleavage | Protected 1,2-amino alcohol, LiAlH₄ | (1R,2S)-1-Phenyl-2-aminobutanol | 80-90 | N/A | >98 |
Protocols
Protocol 1: N-Acylation of (S)-3-Phenylmorpholine
This protocol describes the formation of the N-acyl phenylmorpholine, which serves as the substrate for the subsequent diastereoselective alkylation.
Materials:
-
(S)-3-Phenylmorpholine
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-3-phenylmorpholine (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude N-acyl phenylmorpholine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Alkylation of N-Acyl Phenylmorpholine
This protocol outlines the diastereoselective alkylation of the N-acylated chiral auxiliary to introduce the desired side chain.
Materials:
-
N-Acyl-(S)-3-phenylmorpholine
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkylating agent (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the N-acyl-(S)-3-phenylmorpholine (1.0 eq.) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkylating agent (1.2 eq.) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting α-substituted ketone by flash column chromatography.
Signaling Pathway Diagram
The following diagram illustrates the key transformations and stereochemical control in the synthesis.
Key transformations and stereocontrol.
Protocol 3: Diastereoselective Reduction of the α-Amino Ketone
This protocol describes the reduction of the ketone functionality to a hydroxyl group with high diastereoselectivity.
Materials:
-
α-Substituted N-acyl phenylmorpholine (α-amino ketone)
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the α-amino ketone (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add L-Selectride® (1.5 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the protected amino alcohol.
-
Purify by flash chromatography if necessary.
Protocol 4: Cleavage of the Phenylmorpholine Auxiliary
This final protocol details the removal of the chiral auxiliary to afford the desired chiral 1,2-amino alcohol.
Materials:
-
Protected amino alcohol from Protocol 3
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Suspend LiAlH₄ (3.0 eq.) in anhydrous THF in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add a solution of the protected amino alcohol (1.0 eq.) in THF dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 1 M NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Add anhydrous Na₂SO₄ and Celite®, and stir for another 15 minutes.
-
Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF and diethyl ether.
-
Concentrate the filtrate in vacuo to obtain the crude chiral 1,2-amino alcohol.
-
The recovered chiral auxiliary can often be isolated from the filter cake.
-
Purify the 1,2-amino alcohol by an appropriate method, such as crystallization or chromatography.
Application Notes and Protocols: (S)-2-Phenylmorpholine in the Synthesis of Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-2-phenylmorpholine as a key scaffold in the synthesis of selective norepinephrine reuptake inhibitors (NRIs). The following sections detail synthetic methodologies, structure-activity relationship (SAR) data, and in vitro assay protocols to guide the development of novel therapeutic agents.
Introduction
This compound and its derivatives represent a significant class of compounds in the development of norepinephrine reuptake inhibitors. The stereochemistry of these molecules is crucial for their biological activity. This document focuses on the synthesis and evaluation of NRIs based on the this compound core, providing researchers with the necessary information to design and synthesize potent and selective inhibitors.
Data Presentation: Structure-Activity Relationship of 2-Phenylmorpholine Derivatives
The following table summarizes the in vitro potency of a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as inhibitors of norepinephrine reuptake. The data highlights the influence of stereochemistry and substitution patterns on inhibitory activity.
| Compound | Stereochemistry | R | X | Norepinephrine Reuptake Inhibition IC50 (nM) | Serotonin Reuptake Inhibition IC50 (nM) |
| 1a | (S,S) | H | H | 15 | 890 |
| 1b | (R,R) | H | H | 250 | >1000 |
| 2a | (S,S) | 2-Me | H | 8 | 650 |
| 2b | (R,R) | 2-Me | H | 180 | >1000 |
| 3a | (S,S) | 4-F | H | 12 | 750 |
| 3b | (R,R) | 4-F | H | 210 | >1000 |
| 4a | (S,S) | H | 2-OMe | 25 | 950 |
| 4b | (R,R) | H | 2-OMe | 350 | >1000 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S,S)-2-[(phenoxy)(phenyl)methyl]morpholine Derivatives
This protocol describes a key step in the enantioselective synthesis of the target compounds, which involves the enzymatic resolution of a racemic morpholine-2-carboxylate.
Step 1: Synthesis of Racemic N-Benzyl-2-cyanomorpholine
-
To a solution of N-benzyl-2,2'-diethanolamine (1 equiv.) in dichloromethane (DCM), add potassium cyanide (1.2 equiv.) and glacial acetic acid (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield racemic N-benzyl-2-cyanomorpholine.
Step 2: Hydrolysis to Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate
-
Suspend racemic N-benzyl-2-cyanomorpholine (1 equiv.) in a mixture of n-butanol and concentrated sulfuric acid (4:1 v/v).
-
Heat the mixture at reflux for 48 hours.
-
Cool the reaction to room temperature and carefully add saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to give racemic n-butyl 4-benzylmorpholine-2-carboxylate.
Step 3: Enzyme-Catalyzed Resolution
-
To a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (1 equiv.) in a phosphate buffer (pH 7.2) containing 10% DMSO, add a lipase enzyme (e.g., from Candida antarctica).
-
Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, which contain the unreacted (S)-ester, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Acidify the aqueous layer containing the (R)-acid with 1M HCl and extract with ethyl acetate.
-
The enriched (S)-ester is then carried forward to the next synthetic steps.
Protocol 2: In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol outlines a method for determining the in vitro potency of compounds as inhibitors of the human norepinephrine transporter (NET).
Cell Culture and Preparation:
-
Maintain human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well microplates at a suitable density and allow them to adhere overnight.
Assay Procedure:
-
On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of the test compounds in KRH buffer.
-
Add the test compounds to the cells and pre-incubate for 15 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of [³H]-norepinephrine (final concentration ~10 nM) and a non-radioactive norepinephrine to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysates to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable non-linear regression analysis software.
Visualizations
Caption: General synthetic route to NRIs from this compound.
Caption: Key SAR points for 2-phenylmorpholine-based NRIs.
Caption: Workflow for the in vitro norepinephrine reuptake inhibition assay.
Application Notes and Protocols for N-Alkylation of (S)-2-phenylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of (S)-2-phenylmorpholine and its derivatives, key intermediates in the synthesis of various biologically active compounds. The N-substituent on the morpholine ring plays a crucial role in modulating the pharmacological properties of these molecules. The following sections detail two common and effective methods for N-alkylation: reductive amination and direct alkylation with alkyl halides.
Introduction
This compound and its analogues are important scaffolds in medicinal chemistry. N-alkylation of the morpholine nitrogen is a critical step in the synthesis of a wide array of pharmaceutical candidates. The choice of alkylating agent and reaction conditions can significantly impact the yield and purity of the final product. These protocols offer reliable methods for achieving successful N-alkylation for library synthesis and lead optimization in drug discovery programs.
Method 1: Reductive Amination
Reductive amination is a widely used method for the N-alkylation of secondary amines.[1][2][3] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its reduction with a suitable reducing agent. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[1]
Experimental Protocol: Reductive Amination
Materials:
-
This compound derivative
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of the this compound derivative (1.0 eq.) in dichloromethane, add the corresponding aldehyde or ketone (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation: Reductive Amination
| Entry | Aldehyde/Ketone | Product | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Acetaldehyde | (S)-4-ethyl-2-phenylmorpholine | NaBH(OAc)₃ | CH₂Cl₂ | Not specified | [1] |
| 2 | Propionaldehyde | (S)-4-propyl-2-phenylmorpholine | NaBH(OAc)₃ | CH₂Cl₂ | Not specified | [1] |
| 3 | Formalin | (S)-4-methyl-2-phenylmorpholine | NaCNBH₃ | Ethanol | 66 | [4] |
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for synthesizing tertiary amines.[5] The reaction proceeds via an SN2 mechanism and requires a base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Direct Alkylation
Materials:
-
This compound derivative
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.) or another suitable base
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Solvents for work-up and purification
Procedure:
-
To a solution of the this compound derivative (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
To the stirred suspension, add the alkyl halide (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) or an appropriate temperature for the chosen solvent (e.g., 70°C for DMF with methyl iodide).[1]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the solid base and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure N-alkylated product.
Data Presentation: Direct Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temperature | Yield (%) | Reference |
| 1 | Methyl iodide | - | DMF | 70°C | Not specified | |
| 2 | Methyl iodide | K₂CO₃ | Acetonitrile | Reflux | ~95% | |
| 3 | Ethyl bromide | K₂CO₃ | Acetonitrile | Reflux | ~90% | [5] |
| 4 | Propyl bromide | K₂CO₃ | Acetonitrile | Reflux | ~85% | [5] |
| 5 | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | ~92% | [5] |
| 6 | Allyl bromide | K₂CO₃ | Acetonitrile | Reflux | ~88% | [5] |
Note: Yields in entries 2-6 are illustrative for a related secondary amine and demonstrate the general applicability of the protocol.[5]
Experimental Workflow: Direct Alkylation
Caption: Workflow for N-alkylation via direct alkylation.
Conclusion
The protocols described provide robust and versatile methods for the N-alkylation of this compound derivatives. Reductive amination is particularly useful for introducing a wide variety of substituents from readily available aldehydes and ketones. Direct alkylation with alkyl halides is a simple and effective method for introducing small alkyl or benzyl groups. The choice of method will depend on the desired substituent and the specific properties of the starting material. These protocols can be readily adapted for the synthesis of compound libraries for structure-activity relationship studies in drug discovery and development.
References
- 1. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of (S)-2-Phenylmorpholine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Phenylmorpholine and its derivatives represent a significant scaffold in medicinal chemistry, primarily recognized for their potent activity as monoamine neurotransmitter reuptake inhibitors. These compounds have been extensively investigated for their therapeutic potential in a range of central nervous system (CNS) disorders, including attention-deficit/hyperactivity disorder (ADHD), obesity, and substance abuse disorders. The rigid morpholine ring constrains the phenethylamine pharmacophore into a conformationally restricted arrangement, leading to high affinity and selectivity for monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). Furthermore, certain analogues have demonstrated activity at nicotinic acetylcholine receptors (nAChRs), highlighting the versatility of this chemical scaffold.
This document provides detailed application notes on the medicinal chemistry of this compound, comprehensive experimental protocols for its synthesis and biological evaluation, and a summary of structure-activity relationship (SAR) data.
Application Notes
The this compound scaffold is a privileged structure in the design of CNS-active agents. Its core applications in medicinal chemistry are centered on the modulation of monoamine levels in the synaptic cleft.
Monoamine Transporter Inhibition
This compound derivatives are potent inhibitors of DAT and NET, with many analogues displaying a lower affinity for the serotonin transporter (SERT). This pharmacological profile is similar to that of methylphenidate and amphetamine, which are established treatments for ADHD. The primary mechanism of action involves blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing dopaminergic and noradrenergic signaling. The stimulant effects of these compounds are largely attributed to this mechanism. The DAT/SERT selectivity is a critical parameter, with higher ratios often associated with a greater potential for abuse.[1]
Nicotinic Acetylcholine Receptor Modulation
Emerging research has shown that some this compound analogues also interact with nAChRs.[2] Specifically, derivatives have been identified that act as antagonists at various nAChR subtypes, including α3β4* and α4β2*. The α4β2 subtype is strongly implicated in nicotine dependence. This dual activity on both monoamine transporters and nAChRs makes these compounds particularly interesting as potential smoking cessation aids, offering a multi-faceted approach to treating nicotine addiction.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective activity. Key SAR observations include:
-
Stereochemistry: The (S,S)-configuration in substituted 2-phenylmorpholines generally confers higher potency at DAT and NET compared to the (R,R)-isomers.[2]
-
Phenyl Ring Substitution: Substitutions on the phenyl ring significantly influence activity. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, various substitutions were explored to modulate potency and selectivity.
-
N-Alkylation: The nature of the substituent on the morpholine nitrogen is a critical determinant of activity. N-ethyl and N-propyl groups on the morpholine nitrogen of 2-(phenyl)-3,5,5-trimethylmorpholine have been shown to increase potency for DAT and NET inhibition.[2]
Quantitative Data
The following tables summarize the in vitro biological data for a series of this compound derivatives.
| Compound | R | X | DAT IC50 (nM)[2] | NET IC50 (nM)[2] | SERT IC50 (nM)[2] |
| (S,S)-5a | H | H | 220 | 100 | 390 |
| (S,S)-5d | CH3 | H | 230 | 170 | 430 |
| (S,S)-5e | C2H5 | H | 56 | 13 | 1600 |
| (S,S)-5f | n-C3H7 | H | 31 | 23 | 2800 |
Table 1: Monoamine Transporter Inhibition by 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues.
| Compound | α3β4* nAChR IC50 (µM)[2] | α4β2* nAChR IC50 (µM)[2] | α4β4* nAChR IC50 (µM)[2] | α1β1*δγ nAChR IC50 (µM)[2] |
| (S,S)-5a | 3.3 | 20 | 25 | 30 |
| (S,S)-5d | 2.6 | 18 | 21 | 28 |
| (S,S)-5e | 0.79 | 11 | 13 | 15 |
| (S,S)-5f | 0.98 | 15 | 18 | 20 |
Table 2: Nicotinic Acetylcholine Receptor Functional Antagonism by 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of the parent this compound involves the deprotection of a Boc-protected precursor.
Materials:
-
(S)-tert-butyl 2-phenylmorpholine-4-carboxylate
-
4 N HCl in dioxane
-
1 N HCl
-
2 N NaOH
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Diethyl ether
Procedure:
-
Dissolve (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (1.28 g) in a 4 N HCl solution in dioxane (3 mL).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under vacuum.
-
Dilute the residue with 1 N HCl.
-
Extract the aqueous phase with diethyl ether to remove any organic impurities. Discard the organic phase.
-
Adjust the pH of the aqueous phase to 12-14 using 2 N NaOH.
-
Extract the basic aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound.[3]
Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (A Representative Derivative)
This protocol describes the synthesis of a substituted derivative, illustrating a common synthetic route.
Materials:
-
4-methylpropiophenone
-
Bromine
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethanolamine
-
N,N-diisopropylethylamine
-
Sodium borohydride
-
Concentrated sulfuric acid
Procedure:
-
Bromination: To a solution of 4-methylpropiophenone (27 mmol) in DCM (26 mL), slowly add a solution of bromine (27 mmol) in DCM (26 mL). Stir the mixture for 1 hour, dry over MgSO4, and remove the solvent to afford 2-bromo-1-(4-methylphenyl)propan-1-one.[2]
-
Amination: A mixture of the crude 2-bromo-1-(4-methylphenyl)propan-1-one, ethanolamine, and N,N-diisopropylethylamine is stirred to form the amino ketone intermediate.
-
Reduction: The intermediate is dissolved in methanol, and sodium borohydride is added. The mixture is stirred for 2 hours at room temperature.
-
Cyclization: The resulting amino alcohol is dissolved in DCM, and concentrated sulfuric acid is added slowly. The mixture is stirred for 4-5 hours to facilitate the cyclization to the morpholine ring.
In Vitro [3H]Dopamine Uptake Assay
This assay measures the ability of this compound derivatives to inhibit dopamine uptake into rat brain synaptosomes.
Materials:
-
Rat striatal tissue
-
Tris-sucrose buffer (0.5 mM Tris-HCl, 0.32 M sucrose, pH 7.4)
-
Assay buffer (124 mM NaCl, 1.80 mM KCl, 1.24 mM KH2PO4, 1.40 mM MgSO4, 2.50 mM CaCl2, 26.0 mM NaHCO3, 10.0 mM glucose, saturated with 95% O2/5% CO2, pH 7.4)
-
[3H]Dopamine
-
Test compounds (this compound derivatives)
-
Scintillation cocktail
Procedure:
-
Synaptosome Preparation: Homogenize rat striatal tissue in Tris-sucrose buffer. Centrifuge the homogenate at 2000 x g for 10 minutes. Centrifuge the resulting supernatant at 16,000 x g for 10 minutes. Resuspend the pellet in assay buffer.[4]
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound for 10 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [3H]dopamine (e.g., 10 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Determine the IC50 values by non-linear regression analysis.
In Vitro [3H]Epibatidine Binding Assay for nAChRs
This assay determines the binding affinity of this compound derivatives to nAChRs.
Materials:
-
Cell membranes or brain tissue homogenates expressing the nAChR subtype of interest.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
[3H]Epibatidine
-
Unlabeled nicotine (for non-specific binding determination)
-
Test compounds (this compound derivatives)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]epibatidine (at a concentration near its Kd, e.g., 200 pM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled nicotine (e.g., 300 µM).
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Termination: Terminate the binding by rapid filtration through glass fiber filters pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Mechanism of action of this compound derivatives at monoamine transporters.
Caption: Modulation of nicotinic acetylcholine receptors by this compound derivatives.
References
- 1. Synthesis and Structure-Activity Characterization of Selective Agonists for -7 nAChRs [escholarship.org]
- 2. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biologically Active Compounds with (S)-2-Phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of active compounds derived from the chiral scaffold (S)-2-Phenylmorpholine. This scaffold is a key component in a variety of biologically active molecules, including central nervous system (CNS) stimulants and potential anticancer agents.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. Its derivatives have shown significant activity as monoamine neurotransmitter releasing agents, making them relevant for research in neuropsychiatric disorders and as potential therapeutic agents. Notably, derivatives such as (+)-phenmetrazine and (+)-phendimetrazine are known psychostimulants.[1][2] Furthermore, the morpholine moiety is a recognized pharmacophore in the development of kinase inhibitors, including those targeting the PI3K/Akt pathway, which is frequently dysregulated in cancer.[3][4][5][6]
This document outlines the synthetic routes to key this compound derivatives, provides detailed protocols for their biological characterization, and summarizes their biological activities.
Synthesis of this compound Derivatives
The synthesis of biologically active compounds from this compound typically involves N-alkylation or N-acylation to introduce substituents at the morpholine nitrogen.
General Synthetic Scheme
Caption: General reaction scheme for the N-substitution of this compound.
Experimental Protocol: Synthesis of (+)-Phenmetrazine ((2S,3S)-3-Methyl-2-phenylmorpholine) from this compound
This protocol describes the N-methylation of this compound. A similar two-step procedure involving reductive amination can also be employed.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure (+)-phenmetrazine.
Biological Activity and Evaluation
Derivatives of this compound are primarily investigated for their activity as monoamine transporter inhibitors/releasers and as anticancer agents.
Monoamine Transporter Activity
Many this compound derivatives act as norepinephrine-dopamine releasing agents (NDRAs).[2] Their potency can be quantified by measuring their ability to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the respective transporters (dopamine transporter - DAT; norepinephrine transporter - NET; serotonin transporter - SERT).
Quantitative Data:
| Compound | Target | IC₅₀ (nM) | Species |
| (+)-Phenmetrazine | DAT | 87.4 | Rat |
| NET | 415 | Rat | |
| (-)-Phenmetrazine | DAT | 415 | Rat |
| NET | 87.4 | Rat | |
| 4-Methylphenmetrazine (4-MPM) | DAT | 1930 | Rat |
| NET | - | Rat | |
| SERT | - | Rat | |
| 2-Methylphenmetrazine (2-MPM) | DAT | 6740 | Rat |
| NET | - | Rat | |
| SERT | - | Rat |
Data compiled from multiple sources.[1][7]
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This protocol describes a competitive binding assay to determine the IC₅₀ values of test compounds at DAT, NET, and SERT.
Materials:
-
Rat brain synaptosomes or HEK293 cells stably expressing human DAT, NET, or SERT
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
96-well plates
-
Filtration apparatus with glass fiber filters
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled neurotransmitter, and the test compound dilution or vehicle control.
-
Initiation: Add the synaptosome or cell suspension to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand uptake for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.
Anticancer Activity
The morpholine ring is a key structural feature in several PI3K inhibitors.[3][4][5][6] The anticancer activity of novel this compound derivatives can be assessed by their ability to inhibit the proliferation of cancer cell lines.
Quantitative Data:
| Compound | Cell Line | IC₅₀ (µM) |
| Thieno[3,2-d]pyrimidine derivative 15e | A375 (Melanoma) | 0.58 |
| 2,4-dimorpholinopyrimidine-5-carbonitrile 17p | A2780 (Ovarian) | - |
| U87MG (Glioblastoma) | - | |
| MCF7 (Breast) | - | |
| DU145 (Prostate) | - | |
| 2-(4-bromophenyl)triazole 10b | MCF-7 (Breast) | 19.4 |
| 2-(anthracen-9-yl)triazole 10e | MCF-7 (Breast) | 14.5 |
Data compiled from multiple sources.[3][4][5][6]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A375)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cell proliferation assay.
Signaling Pathways
Dopaminergic and Noradrenergic Signaling
This compound derivatives like phenmetrazine primarily exert their effects by targeting the dopamine (DAT) and norepinephrine (NET) transporters. By blocking the reuptake or promoting the efflux of these neurotransmitters, they increase their concentration in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.
Caption: Mechanism of action of this compound derivatives on monoamine transporters.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a key regulator of cell proliferation and survival. Morpholine-containing compounds have been developed as inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.
Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol is used to assess the inhibition of the PI3K/Akt pathway by measuring the phosphorylation status of Akt.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with test compounds, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound-based inhibitors.
References
- 1. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-2-Phenylmorpholine in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Phenylmorpholine and its derivatives represent a promising class of scaffolds in the development of novel antifungal agents. The morpholine core is a well-established pharmacophore in antifungal drugs, known for its role in disrupting the fungal cell membrane by inhibiting ergosterol biosynthesis.[1][2] This document provides a detailed overview of the application of this compound in this context, summarizing key quantitative data, experimental protocols, and relevant biological pathways.
The primary mechanism of action for morpholine-based antifungals is the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[1][2] This dual inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.[1][3] This mode of action is advantageous as it targets fungal-specific pathways, potentially reducing off-target effects in mammalian cells.[1]
Data Presentation: Antifungal Activity of Morpholine Derivatives
The following tables summarize the in vitro antifungal activity of various morpholine derivatives against a range of pathogenic fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of Sila-Morpholine Analogues [1]
| Compound | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida tropicalis (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) |
| Sila-analogue 24 | 1.56 | 3.12 | 3.12 | 1.56 | 6.25 |
| Fenpropimorph | 6.25 | 12.5 | 12.5 | 6.25 | 25 |
| Fenpropidin | 12.5 | 25 | 25 | 12.5 | 50 |
| Amorolfine | 3.12 | 6.25 | 6.25 | 3.12 | 12.5 |
| Fluconazole | 3.12 | 6.25 | 6.25 | 3.12 | >100 |
Table 2: Antifungal Activity of 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines [4]
| Compound | Aspergillus flavus (MIC µg/mL) | Mucor (MIC µg/mL) | Rhizopus (MIC µg/mL) | Microsporum gypseum (MIC µg/mL) |
| 20 | 6.25 | 12.5 | 6.25 | 12.5 |
| 21 | 12.5 | 12.5 | 6.25 | 25 |
| 22 | >200 | 6.25 | 100 | 50 |
| 23 | 6.25 | 12.5 | 12.5 | 25 |
| 24 | 6.25 | 6.25 | >200 | 100 |
| 25 | 6.25 | 12.5 | 6.25 | 12.5 |
| 26 | 12.5 | 12.5 | 6.25 | 25 |
| 27 | 50 | 6.25 | 100 | 50 |
| 28 | >200 | 200 | 6.25 | 6.25 |
| Fluconazole | 12.5 | 25 | 50 | 12.5 |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the deprotection of a suitable precursor.[5]
Materials:
-
tert-butyl this compound-4-carboxylate
-
4N HCl in dioxane
-
1N HCl
-
2N NaOH
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl this compound-4-carboxylate in 4N HCl in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under vacuum.
-
Dilute the residue with 1N HCl.
-
Wash the aqueous phase with diethyl ether to remove any organic impurities. Discard the organic phase.
-
Adjust the pH of the aqueous phase to 12-14 with 2N NaOH.
-
Extract the product with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield this compound.
-
Confirm the structure of the product by ¹H NMR.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.
Materials:
-
Test compounds
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control. The growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.
Visualizations
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.
Experimental Workflow: Antifungal Drug Discovery
Caption: A generalized workflow for the discovery of antifungal agents based on the this compound scaffold.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
Caption: Key areas for structural modification of the this compound scaffold and their potential impact on antifungal activity.
References
- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral morpholines are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules. Specifically, 2-substituted chiral morpholines present a significant synthetic challenge. This document outlines a highly efficient and enantioselective method for the synthesis of these valuable compounds via rhodium-catalyzed asymmetric hydrogenation of 2-substituted 3,4-dihydro-2H-1,4-oxazines. This approach offers high yields, exceptional enantioselectivities, and a scalable protocol, making it a valuable tool for medicinal chemistry and process development.
The developed methodology utilizes a rhodium complex with a large bite angle bisphosphine ligand, which has demonstrated remarkable success in achieving high stereocontrol in the hydrogenation of challenging substrates. This protocol provides a direct and atom-economical route to enantioenriched 2-substituted morpholines, which can serve as key intermediates in the synthesis of drug candidates, such as potent GSK-3β inhibitors.
Logical Workflow for Synthesis
The overall process for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation can be broken down into three main stages: substrate preparation, the core catalytic hydrogenation reaction, and subsequent product isolation and analysis.
Caption: General workflow for the synthesis of 2-substituted chiral morpholines.
Data Presentation
The rhodium-catalyzed asymmetric hydrogenation of various 2-substituted 3,4-dihydro-2H-1,4-oxazines demonstrates broad substrate scope and consistently high performance. The following table summarizes the results for a range of substrates under optimized reaction conditions.
Table 1: Asymmetric Hydrogenation of 2-Substituted 3,4-Dihydro-2H-1,4-oxazines
| Entry | Substrate (R) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2-phenylmorpholine | >99 | 91 |
| 2 | 4-Fluorophenyl | 2-(4-fluorophenyl)morpholine | 97 | 92 |
| 3 | 4-Chlorophenyl | 2-(4-chlorophenyl)morpholine | >99 | 92 |
| 4 | 4-Bromophenyl | 2-(4-bromophenyl)morpholine | >99 | 93 |
| 5 | 4-(Trifluoromethyl)phenyl | 2-(4-(trifluoromethyl)phenyl)morpholine | >99 | 94 |
| 6 | 3-Methoxyphenyl | 2-(3-methoxyphenyl)morpholine | >99 | 94 |
| 7 | 2-Thienyl |
Application Notes and Protocols: (S)-2-Phenylmorpholine as a Versatile Scaffold for Novel Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Phenylmorpholine is a privileged heterocyclic scaffold that forms the core of numerous psychoactive compounds. Its derivatives, most notably phenmetrazine, have been investigated for their potent effects on the central nervous system.[1][2] The rigid structure of the morpholine ring combined with the phenyl group provides a foundational framework for designing molecules that interact with key monoamine transporters. This makes this compound an attractive starting point for the development of novel therapeutic agents targeting a range of conditions, including smoking cessation, ADHD, obesity, and depression.[1][3][4] These application notes provide an overview of the mechanism of action, structure-activity relationships, and key experimental protocols for synthesizing and evaluating novel agents based on this scaffold.
Application Note 1: Mechanism of Action - Monoamine Transporter Modulation
Derivatives of 2-phenylmorpholine primarily exert their effects by modulating the activity of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][5] These compounds can act as either reuptake inhibitors or substrate-type releasers. As releasing agents, they are transported into the presynaptic neuron where they disrupt the vesicular storage of neurotransmitters, leading to a non-exocytotic release (efflux) of dopamine and norepinephrine into the synaptic cleft.[5] This increase in synaptic monoamine concentration is responsible for the stimulant and therapeutic effects observed.
The parent compound, 2-phenylmorpholine, is itself a potent norepinephrine-dopamine releasing agent (NDRA).[6] The therapeutic potential of its derivatives often stems from fine-tuning the potency and selectivity for DAT and NET, while minimizing activity at SERT to reduce potential side effects. For example, bupropion, a widely used smoking cessation aid, has a metabolite, (S,S)-hydroxybupropion, which is an analog of 2-phenylmorpholine and acts as a dual DAT/NET inhibitor.[7]
Caption: Mechanism of monoamine release by this compound derivatives.
Application Note 2: Structure-Activity Relationships (SAR) and Lead Optimization
The therapeutic utility of the this compound scaffold can be significantly altered through targeted chemical modifications. SAR studies have established that substitutions on the phenyl ring, the morpholine ring, and the nitrogen atom all play crucial roles in modulating potency and selectivity.[8][9]
-
Phenyl Ring Substitution: Halogen substitutions (e.g., -F, -Cl, -Br) on the phenyl ring can increase potency at both DAT and NET.[7] For instance, a chloro-substitution at the 3'-position has been shown to yield potent DAT/NET inhibitors.[7]
-
Morpholine Ring Substitution: Alkyl substitutions on the morpholine ring, particularly at the 3- and 5-positions, can influence activity. For example, adding methyl groups at the 3,5,5-positions can enhance potency for DAT and NET inhibition.[7]
-
N-Alkylation: Modification of the nitrogen atom with small alkyl groups (e.g., N-ethyl, N-propyl) can also lead to highly potent DAT and NET inhibitors.[7]
This systematic approach allows for the generation of a library of compounds that can be screened to identify candidates with the desired pharmacological profile, such as dual SNRIs (serotonin-norepinephrine reuptake inhibitors) or selective NRIs/DRIs.[8]
Caption: General workflow for developing agents from the this compound scaffold.
Data Presentation: Monoamine Release & Uptake Inhibition
The following tables summarize the in vitro activity of 2-phenylmorpholine and several of its derivatives at monoamine transporters.
Table 1: Monoamine Releasing Activity of Phenylmorpholine Analogs. [2][6] (Data obtained from assays in rat brain synaptosomes)
| Compound | NE Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |
| 2-Phenylmorpholine | 79 | 86 | 20,260 |
| Phenmetrazine | 29 - 50.4 | 70 - 131 | 7,765 - >10,000 |
| d-Amphetamine | 6.6 - 10.2 | 5.8 - 24.8 | 698 - 1,765 |
EC₅₀ (Half maximal effective concentration): Lower values indicate higher potency.
Table 2: Monoamine Uptake Inhibition by 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogs. [7]
| Compound ID | Aryl Substitution | N-Substitution | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| (S,S)-5a | 3'-Chloro | -H | 42 | 31 | 3000 |
| (S,S)-5b | 3'-Fluoro | -H | 110 | 70 | 6600 |
| (S,S)-5c | 3'-Bromo | -H | 33 | 25 | 2300 |
| (S,S)-5e | 3'-Chloro | -Ethyl | 28 | 13 | 1800 |
| (S,S)-5f | 3'-Chloro | -Propyl | 24 | 12 | 1600 |
IC₅₀ (Half maximal inhibitory concentration): Lower values indicate higher potency.
Protocol 1: General Synthesis of this compound from a Boc-Protected Precursor
This protocol describes a common deprotection method to yield this compound from its tert-butyloxycarbonyl (Boc)-protected precursor.[10]
Materials:
-
(S)-tert-butyl 2-phenylmorpholine-4-carboxylate
-
4N HCl in 1,4-dioxane
-
1N HCl
-
2N NaOH
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotection: Dissolve (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (e.g., 1.28 g) in 4N HCl in dioxane (e.g., 3 mL) in a round-bottom flask.[10]
-
Stir the reaction mixture at room temperature overnight.[10]
-
Work-up: Concentrate the mixture under vacuum using a rotary evaporator to remove the solvent.[10]
-
Dilute the residue with 1N HCl.
-
Extraction (1): Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any non-basic impurities. Discard the organic (ether) phase.[10]
-
Basification: Adjust the pH of the aqueous phase to between 12 and 14 by slowly adding 2N NaOH solution.[10]
-
Extraction (2): Extract the basic aqueous phase with dichloromethane (3 x volume).[10]
-
Drying and Concentration: Combine the organic (DCM) layers and dry over anhydrous sodium sulfate (Na₂SO₄).[10]
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under vacuum to afford the this compound product as an oil or solid.[10]
-
Analysis: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR.[10]
Protocol 2: In Vitro Monoamine Transporter Uptake Assay
This protocol provides a general methodology for evaluating the ability of novel this compound derivatives to inhibit the uptake of radiolabeled neurotransmitters in rat brain synaptosomes, a common method for assessing activity at DAT, NET, and SERT.[5]
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
Test compounds (novel 2-phenylmorpholine derivatives) dissolved in DMSO
-
Reference inhibitors (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Scintillation vials and liquid scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in the appropriate assay buffer.
-
Assay Setup: In test tubes, combine the synaptosomal preparation, assay buffer, and varying concentrations of the test compound or reference inhibitor.
-
Initiation of Uptake: Initiate the neurotransmitter uptake by adding the [³H]-labeled substrate (e.g., [³H]dopamine).
-
Incubation: Incubate the mixture for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized radiolabel) from the buffer.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a selective inhibitor). Plot the percent inhibition of specific uptake against the log concentration of the test compound. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[5]
References
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Organocatalytic Enantioselective Synthesis of Morpholine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceuticals. Its unique structural and electronic properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral morpholine derivatives is of significant interest to the medicinal chemistry and drug development community. Organocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis, offering a green alternative to traditional metal-based catalysis. This document provides detailed application notes and experimental protocols for two distinct and highly efficient organocatalytic methods for the enantioselective synthesis of morpholine and morpholinone scaffolds.
The protocols outlined below utilize two different classes of organocatalysts: a chiral phosphoric acid and a cinchona alkaloid derivative. These methods provide access to structurally diverse and enantioenriched morpholine derivatives in good to excellent yields and stereoselectivities.
I. Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Morpholinones
This protocol describes a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, catalyzed by a chiral phosphoric acid (CPA), to synthesize C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[1][2] This method is notable for its operational simplicity and high enantioselectivity.
Reaction Principle and Catalytic Cycle
The reaction is initiated by the condensation of the 2-(arylamino)ethan-1-ol with the arylglyoxal to form a hemiaminal intermediate. The chiral phosphoric acid catalyst then facilitates a domino [4+2] heteroannulation, followed by a stereoselective 1,2-aryl or alkyl shift to yield the enantioenriched morpholinone product. The catalyst is regenerated, allowing the catalytic cycle to continue.
Caption: Catalytic cycle for the chiral phosphoric acid-catalyzed synthesis of morpholinones.
Data Presentation: Substrate Scope and Performance
The following table summarizes the results for the synthesis of various C3-substituted morpholinones using the chiral phosphoric acid-catalyzed method.
| Entry | Arylglyoxal (R¹) | 2-(Arylamino)ethan-1-ol (R²) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 3,4-Diphenylmorpholin-2-one | 95 | 94 |
| 2 | 4-Methoxyphenyl | Phenyl | 3-(4-Methoxyphenyl)-4-phenylmorpholin-2-one | 92 | 96 |
| 3 | 4-Chlorophenyl | Phenyl | 3-(4-Chlorophenyl)-4-phenylmorpholin-2-one | 96 | 93 |
| 4 | 2-Naphthyl | Phenyl | 3-(Naphthalen-2-yl)-4-phenylmorpholin-2-one | 91 | 95 |
| 5 | Phenyl | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-3-phenylmorpholin-2-one | 88 | 92 |
| 6 | Phenyl | 4-Bromophenyl | 4-(4-Bromophenyl)-3-phenylmorpholin-2-one | 93 | 91 |
Experimental Protocol: General Procedure
-
Materials:
-
Aryl/alkylglyoxal (1.0 equiv)
-
2-(Arylamino)ethan-1-ol (1.1 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5 mol%)
-
Toluene (0.1 M)
-
4 Å Molecular Sieves (activated)
-
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-(arylamino)ethan-1-ol, the chiral phosphoric acid catalyst, and activated 4 Å molecular sieves.
-
Add toluene to the vial.
-
Add the aryl/alkylglyoxal to the mixture.
-
Seal the vial and stir the reaction mixture at the specified temperature (typically 40-60 °C) for the required time (typically 24-48 hours), monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: typically a gradient of hexane/ethyl acetate) to afford the desired morpholinone product.
-
-
Characterization:
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
II. Cinchona Alkaloid-Catalyzed Enantioselective Chlorocycloetherification
This protocol details the synthesis of chiral 2,2-disubstituted morpholines via an organocatalytic enantioselective chlorocycloetherification of N-tosylated allylic amines containing a tethered alcohol.[3][4] The reaction is catalyzed by a cinchona alkaloid-derived catalyst.
Reaction Principle and Experimental Workflow
The cinchona alkaloid catalyst activates the chlorinating agent (e.g., N-chlorosuccinimide, NCS), which then reacts with the alkene moiety of the substrate to form a chiral chloronium ion intermediate. The tethered hydroxyl group then attacks the chloronium ion in an intramolecular fashion, leading to the formation of the morpholine ring with high stereocontrol.
Caption: Experimental workflow for the cinchona alkaloid-catalyzed enantioselective chlorocycloetherification.
Data Presentation: Substrate Scope and Performance
The following table summarizes the results for the synthesis of various chlorinated 2,2-disubstituted morpholines using the cinchona alkaloid-catalyzed method.
| Entry | Substrate (R¹, R²) | Product | Yield (%) | ee (%) |
| 1 | R¹=H, R²=Phenyl | 2-Chloromethyl-2,4-diphenyl-morpholine | 95 | 92 |
| 2 | R¹=H, R²=4-Methylphenyl | 2-Chloromethyl-2-(p-tolyl)-4-phenyl-morpholine | 93 | 94 |
| 3 | R¹=H, R²=4-Chlorophenyl | 2-Chloromethyl-2-(4-chlorophenyl)-4-phenyl-morpholine | 96 | 90 |
| 4 | R¹=Methyl, R²=Phenyl | 2-(1-Chloroethyl)-2,4-diphenyl-morpholine | 88 | 89 |
| 5 | R¹=H, R²=2-Naphthyl | 2-Chloromethyl-2-(naphthalen-2-yl)-4-phenyl-morpholine | 90 | 91 |
Experimental Protocol: General Procedure
-
Materials:
-
Alkenol substrate (1.0 equiv)
-
Cinchona alkaloid-derived catalyst (e.g., (DHQD)₂PHAL) (10 mol%)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) (0.1 M)
-
-
Reaction Setup:
-
To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the alkenol substrate and the cinchona alkaloid catalyst.
-
Dissolve the solids in dichloromethane.
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C).
-
Add N-chlorosuccinimide portion-wise over a period of 10 minutes.
-
Stir the reaction mixture at this temperature until the starting material is consumed, as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: typically a gradient of hexane/ethyl acetate) to obtain the pure chlorinated morpholine derivative.
-
-
Characterization:
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Conclusion
The organocatalytic methods presented herein provide robust and highly stereoselective routes to valuable chiral morpholine and morpholinone scaffolds. These protocols are designed to be readily implemented in a standard organic synthesis laboratory and offer a powerful tool for the construction of enantiomerically enriched heterocyclic compounds for applications in drug discovery and development. The use of readily available organocatalysts and mild reaction conditions makes these methods attractive from both an economic and environmental perspective.
References
Troubleshooting & Optimization
Optimization of reaction conditions for (S)-2-Phenylmorpholine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-Phenylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound include:
-
Deprotection of N-Boc-(S)-2-phenylmorpholine: This is a straightforward method involving the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
-
From (S)-Styrene Oxide and Ethanolamine: This route involves the nucleophilic ring-opening of (S)-styrene oxide with ethanolamine, followed by an acid-catalyzed intramolecular cyclization.
-
From (S)-Phenylglycinol: This method utilizes (S)-phenylglycinol as a chiral starting material, which is then reacted with a suitable two-carbon electrophile, such as 1,2-dibromoethane, to form the morpholine ring.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended techniques for monitoring the reaction progress. By comparing the spots of your reaction mixture with the starting material and a reference standard of the product (if available), you can determine when the reaction is complete.
Q3: What is the best way to purify the final product?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific impurities present. Alternatively, the product can be purified by crystallization of its salt form, such as the hydrochloride or oxalate salt.
Q4: How do I confirm the stereochemical purity of my this compound?
A4: The enantiomeric excess (e.e.) of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC). A column with a chiral stationary phase, such as a Chiralpak® column, is used to separate the (S) and (R) enantiomers.
Troubleshooting Guides
Route 1: Deprotection of N-Boc-(S)-2-phenylmorpholine
This method involves the removal of the Boc protecting group from N-Boc-(S)-2-phenylmorpholine using a strong acid.
Experimental Protocol:
-
Dissolve N-Boc-(S)-2-phenylmorpholine in a suitable organic solvent (e.g., dichloromethane (DCM), dioxane, or methanol).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane or methanol.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The crude product (often as a salt) can be purified by recrystallization or neutralized with a base and then purified by column chromatography.
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid concentration or equivalents. | Increase the concentration or add more equivalents of the acid. |
| Short reaction time. | Extend the reaction time and continue monitoring. | |
| Steric hindrance around the Boc group. | Consider gentle heating, but be cautious as this may promote side reactions. | |
| Low Yield | Formation of t-butylated byproducts. | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
| Loss of product during workup. | If the product is water-soluble as a salt, consider extraction at a neutral or basic pH. | |
| Presence of Side Products | Alkylation of the deprotected amine by the tert-butyl cation. | Use a scavenger. Consider using HCl in dioxane, which is less prone to this side reaction than TFA. |
| Degradation of other acid-sensitive functional groups in the molecule. | Use milder deprotection conditions, such as a lower concentration of acid or a different acid (e.g., p-toluenesulfonic acid). |
Troubleshooting workflow for N-Boc deprotection.
Route 2: From (S)-Styrene Oxide and Ethanolamine
This two-step synthesis involves the ring-opening of the epoxide followed by cyclization.
Experimental Protocol:
-
Step 1: Synthesis of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine
-
Mix (S)-styrene oxide with an excess of ethanolamine, with or without a small amount of water as a catalyst.
-
Heat the mixture (e.g., at 70°C) and stir for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the excess ethanolamine under vacuum. The crude product can be purified by trituration with a non-polar solvent like ether or by column chromatography.[1]
-
-
Step 2: Cyclization to this compound
-
Dissolve the N-(2'-hydroxy-2'-phenylethyl)-ethanolamine intermediate in a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Heat the solution to facilitate the intramolecular dehydration and cyclization.
-
Monitor the reaction progress.
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a high pH.
-
Extract the product with an organic solvent (e.g., ether or DCM), dry the organic layer, and concentrate to obtain the crude product for purification.
-
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Ring-Opening | Incomplete reaction. | Increase reaction time or temperature. Ensure a sufficient excess of ethanolamine is used. |
| Polymerization of styrene oxide. | Add styrene oxide slowly to the heated ethanolamine. Avoid overly high temperatures. | |
| Low Yield in Cyclization | Incomplete cyclization. | Increase the reaction time or temperature. Ensure the acid is sufficiently concentrated. |
| Formation of elimination byproducts. | Use a lower temperature for the cyclization or a milder dehydrating agent. | |
| Racemization of Product | Harsh acidic conditions during cyclization. | Attempt the cyclization at a lower temperature or for a shorter duration. Consider using a milder acid. |
Experimental workflow for synthesis from styrene oxide.
Route 3: From (S)-Phenylglycinol
This route builds the morpholine ring onto the chiral backbone of (S)-phenylglycinol.
Experimental Protocol:
-
React (S)-phenylglycinol with a suitable C2-electrophile, such as 1,2-dibromoethane or a protected 2-bromoethanol derivative, in the presence of a base (e.g., K₂CO₃ or NaH) and a suitable solvent (e.g., DMF or acetonitrile).
-
The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction for the formation of the cyclized product. If a protected bromoethanol was used, a subsequent deprotection step will be necessary.
-
After the reaction is complete, perform an aqueous workup to remove the base and salts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Insufficiently strong base or low temperature. | Use a stronger base like sodium hydride. Increase the reaction temperature. |
| Poor reactivity of the electrophile. | Consider using a more reactive electrophile, such as 1,2-ethanediyl bis(4-methylbenzenesulfonate). | |
| Formation of Side Products | N,N-dialkylation or O-alkylation. | Use a protecting group for the hydroxyl or amino group that can be removed after the initial alkylation. |
| Polymerization. | Use high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. |
Chiral Purity Analysis
Protocol for Chiral HPLC:
A sample protocol for determining the enantiomeric excess of this compound using a Chiralpak® column is provided below. Optimization of the mobile phase and flow rate may be necessary.
| Parameter | Condition |
| Column | Chiralpak® IA, IB, IC, ID, IE, or IF (amylose-based) or Chiralcel® OD or OJ (cellulose-based) are good starting points. |
| Mobile Phase | A mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. A typical starting ratio is 90:10 (hexane:alcohol). |
| Flow Rate | 0.5 - 1.0 mL/min for a standard analytical column (e.g., 4.6 mm i.d.). |
| Detection | UV at a wavelength where the phenyl group absorbs (e.g., 254 nm). |
| Temperature | Ambient temperature is usually sufficient. |
Troubleshooting Chiral HPLC:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Inappropriate chiral stationary phase. | Screen different types of Chiralpak® or Chiralcel® columns. |
| Incorrect mobile phase composition. | Vary the ratio of hexane to alcohol. Try a different alcohol (isopropanol vs. ethanol). | |
| Poor Peak Shape (Tailing) | Interaction of the amine with the silica support. | Add a small amount of a basic modifier like diethylamine or triethylamine (0.1%) to the mobile phase. |
| Overlapping Peaks | Insufficient resolution. | Optimize the mobile phase composition (lower the percentage of alcohol to increase retention and potentially improve resolution). Decrease the flow rate. |
References
Improving yield and purity in (S)-2-Phenylmorpholine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (S)-2-Phenylmorpholine. This guide includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Frequently Asked questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: Common methods for synthesizing this compound include:
-
Deprotection of a Boc-protected precursor: A widely used method involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-tert-butyl 2-phenylmorpholine-4-carboxylate using a strong acid like hydrochloric acid in a solvent such as 1,4-dioxane.[1]
-
Cyclization of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine: This method involves heating the precursor with a strong acid, such as hydrochloric acid, to induce cyclization and form the morpholine ring.[2]
-
Enantioselective organocatalytic approaches: Modern methods utilize organocatalysis to achieve high enantioselectivity in the formation of the chiral center at the C2 position of the morpholine ring.[3]
Q2: What are the critical parameters to consider when optimizing the synthesis of this compound?
A2: Several parameters significantly influence the outcome of the synthesis and should be carefully optimized:
-
Reaction Temperature: Temperature can affect reaction rate and the formation of byproducts. For instance, deprotection is often carried out at room temperature overnight.[1]
-
Solvent: The choice of solvent is crucial. Dioxane is commonly used for the HCl-mediated deprotection of Boc-protected precursors.[1] Ethanol has been identified as an effective solvent in other related heterocyclic syntheses.[4]
-
Catalyst: In some synthetic routes, the choice and amount of catalyst can dramatically impact yield and reaction time.[4][5]
-
pH control during workup: Careful adjustment of pH is critical during the extraction process to ensure the product is in its free base form for efficient extraction into an organic solvent.[1]
Q3: How can I improve the enantiomeric excess (ee) of my this compound product?
A3: Achieving high enantiomeric excess is a common challenge. Strategies include:
-
Using chiral starting materials: The use of enantiomerically pure precursors is a straightforward approach.
-
Asymmetric synthesis: Employing chiral catalysts or auxiliaries can induce asymmetry in the product.[6]
-
Resolution of racemates: A racemic mixture can be separated into its constituent enantiomers through techniques like diastereomeric salt formation with a chiral resolving agent or chiral chromatography.[7]
Q4: What are some common side reactions, and how can they be minimized?
A4: Side reactions can lead to lower yields and purification difficulties. Common issues include over-alkylation in N-alkylation steps or the formation of isomeric byproducts. To minimize these, one can control the stoichiometry of reagents, optimize the reaction temperature, and choose appropriate protecting groups.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Extend the reaction time if necessary. For deprotection reactions, ensure the acid is sufficiently concentrated and the reaction is stirred for an adequate period (e.g., overnight).[1] |
| Loss of product during workup. | Ensure the pH of the aqueous layer is sufficiently basic (pH 12-14) before extraction to convert the amine salt to the free base.[1] Use a suitable extraction solvent like dichloromethane (DCM).[1] Perform multiple extractions to maximize recovery. | |
| Inefficient purification. | Optimize the purification method. While column chromatography is common, for isomers with similar polarity, preparative HPLC might be necessary.[8] | |
| Low Purity / Presence of Impurities | Unreacted starting materials. | As mentioned above, ensure the reaction goes to completion. Optimize purification to separate the product from starting materials. |
| Formation of side products. | Re-evaluate the reaction conditions (temperature, solvent, catalyst).[4] Consider if alternative synthetic routes might produce fewer side products. | |
| Difficult separation of isomers. | Isomers of phenylmorpholine can be challenging to separate. Techniques like preparative HPLC with a C18 or Phenyl-hexyl column may be effective.[8] Crystallization can also be used to purify the desired isomer.[9][10] | |
| Poor Enantioselectivity | Racemization during reaction or workup. | Avoid harsh reaction conditions (high temperatures or extreme pH) that could lead to epimerization. |
| Ineffective chiral catalyst or auxiliary. | Screen different chiral catalysts or auxiliaries to find one that provides higher enantioselectivity for your specific substrate.[3] |
Quantitative Data Presentation
Table 1: Yields for this compound Synthesis via Boc-Deprotection
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| (S)-tert-butyl 2-phenylmorpholine-4-carboxylate | 4N HCl | 1,4-Dioxane | Room Temp. | Overnight | 78% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc-Deprotection [1]
-
Dissolution: Dissolve 1.28 g of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate in 3 mL of a 4N HCl solution in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Concentration: Concentrate the mixture under vacuum.
-
Dilution and Extraction (1): Dilute the residue with 1N HCl. Extract the aqueous phase with ether to remove any non-basic organic impurities. Discard the organic phase.
-
Basification: Adjust the pH of the aqueous phase to 12-14 with a 2N NaOH solution.
-
Extraction (2): Extract the basic aqueous phase with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to afford the final product.
Protocol 2: Synthesis of 2-Phenylmorpholine via Cyclization [2]
-
Dissolution: Dissolve 5.3 g of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in 100 mL of 6N hydrochloric acid.
-
Reaction: Heat the solution at 110°C for 4 hours.
-
Basification: Cool the mixture and basify with sodium hydroxide solution.
-
Extraction: Extract the product into ether.
-
Washing and Drying: Wash the ether extract with water and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to yield the crude product as an orange oil.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Key reaction pathway for Boc-deprotection in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 7. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of 2-Phenylmorpholine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges in the chiral separation of 2-phenylmorpholine enantiomers. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of 2-phenylmorpholine enantiomers?
A1: The primary challenges stem from the inherent nature of enantiomers, which have identical physical and chemical properties in an achiral environment.[1] For 2-phenylmorpholine, a basic compound, specific challenges include:
-
Finding a suitable Chiral Stationary Phase (CSP): Identifying a CSP that provides sufficient stereospecific interactions for enantiomeric recognition is crucial. Polysaccharide-based CSPs are often a good starting point.[2][3]
-
Optimizing the mobile phase: The choice of mobile phase, including the organic modifier and additives, significantly impacts selectivity and resolution.[4]
-
Poor peak shape: As a basic compound, 2-phenylmorpholine can interact with residual silanols on the silica support of the CSP, leading to peak tailing.[4]
-
Co-elution of enantiomers: Achieving baseline separation can be difficult, requiring careful optimization of all chromatographic parameters.
Q2: Which analytical techniques are most suitable for the chiral separation of 2-phenylmorpholine?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the chiral separation of compounds like 2-phenylmorpholine.[5] Capillary Electrophoresis (CE) is also a viable option, particularly for analytical-scale separations.[6]
-
HPLC with Chiral Stationary Phases (CSPs): This is the most widely used approach, offering a broad range of commercially available CSPs with diverse selectivities.[5]
-
SFC: This technique is gaining popularity as a "greener" and often faster alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase component.[7][8] It often provides unique selectivity compared to HPLC.
-
Capillary Electrophoresis (CE): CE with a chiral selector added to the background electrolyte is a powerful technique for enantioseparations, requiring minimal sample and solvent.[6][9]
Q3: What type of chiral stationary phase (CSP) is recommended for starting method development for 2-phenylmorpholine?
A3: For a basic compound like 2-phenylmorpholine, polysaccharide-based CSPs are highly recommended as a starting point.[2][4] These are available with either amylose or cellulose backbones derivatized with various carbamates or esters.
-
Amylose-based CSPs (e.g., Chiralpak® AD-H, Chiralpak AS-H)
-
Cellulose-based CSPs (e.g., Chiralcel® OD-H, Chiralcel OJ-H)
Screening a selection of these columns is the most effective approach to finding a suitable stationary phase.[4]
Q4: Why is a basic additive like diethylamine (DEA) often required in the mobile phase?
A4: A basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase when separating basic compounds like 2-phenylmorpholine on silica-based CSPs.[4] This additive acts as a competing base, masking the acidic silanol groups on the silica surface that can cause undesirable ionic interactions with the basic analyte. This leads to improved peak shape, reduced tailing, and often better resolution.[4]
Troubleshooting Guide
Problem 1: No separation or poor resolution of the enantiomers.
This is the most common issue in chiral method development. A systematic approach is required to identify the optimal conditions.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Screen a set of complementary polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H). 2. If no separation is observed, consider other types of CSPs like macrocyclic glycopeptide-based columns.[4] |
| Suboptimal Mobile Phase Composition | 1. Normal Phase: Vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration in the alkane mobile phase (e.g., n-hexane).[4] 2. Polar Organic Mode: Screen different polar solvents like acetonitrile and methanol. 3. Reversed-Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer.[10] |
| Incorrect Additive | For 2-phenylmorpholine (a basic compound), ensure a basic additive (e.g., 0.1% DEA) is included in the mobile phase to improve peak shape and potentially resolution.[4] |
| Temperature Effects | Vary the column temperature (e.g., 15°C, 25°C, 40°C). Temperature can significantly influence enantioselectivity, and sometimes lower temperatures improve resolution. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time between the analyte and the CSP, which can enhance resolution. |
Problem 2: Poor peak shape (e.g., peak tailing, fronting, or broad peaks).
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silica Support | Add or increase the concentration of a basic additive (e.g., 0.1% - 0.5% DEA) to the mobile phase to mask active silanol groups.[4] |
| Sample Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with an appropriate regeneration solvent (refer to the manufacturer's instructions). If performance is not restored, the column may need to be replaced. |
| Extra-column Volume | Ensure all tubing and connections are optimized for minimal dead volume. |
Problem 3: Unstable retention times and poor reproducibility.
| Possible Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | Chiral columns often require longer equilibration times than achiral columns. Equilibrate with at least 20-30 column volumes of the mobile phase before the first injection and after any mobile phase change. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure adequate mixing, especially when using additives. |
| Temperature Fluctuations | Use a column oven to maintain a stable and consistent temperature. |
| Pump Performance Issues | Check for leaks, and ensure the pump is delivering a consistent flow rate. Degas the mobile phase to prevent bubble formation. |
Experimental Protocols
Protocol 1: HPLC Method Development Screening
Objective: To screen different chiral stationary phases and mobile phases to identify initial conditions for the separation of 2-phenylmorpholine enantiomers.
1. Sample Preparation:
-
Dissolve racemic 2-phenylmorpholine in the initial mobile phase or a compatible solvent (e.g., ethanol, isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC Screening Conditions:
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Polar Organic) |
| Columns to Screen | 1. Chiralpak® AD-H (250 x 4.6 mm, 5 µm) 2. Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | 1. Chiralpak® AD-H (250 x 4.6 mm, 5 µm) 2. Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA | Acetonitrile / Methanol (95:5, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm or 254 nm | UV at 210 nm or 254 nm |
| Injection Volume | 5-10 µL | 5-10 µL |
3. Analysis:
-
Equilibrate each column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Evaluate the chromatograms for any signs of separation (e.g., peak broadening, shoulder peaks, or partial separation).
Protocol 2: SFC Method Development Screening
Objective: To screen different chiral stationary phases and co-solvents under SFC conditions.
1. Sample Preparation:
-
Dissolve racemic 2-phenylmorpholine in methanol or ethanol to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
2. SFC Screening Conditions:
| Parameter | Condition |
| Columns to Screen | 1. Chiralpak® AD-H (150 x 4.6 mm, 5 µm) 2. Chiralcel® OD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol (Gradient from 5% to 40% Methanol over 5 min) + 0.1% DEA |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 1-5 µL |
3. Analysis:
-
Equilibrate the system.
-
Inject the sample and evaluate the chromatograms for enantioselectivity.
-
Based on the screening results, develop an isocratic method by optimizing the percentage of the co-solvent.
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Poor Resolution.
References
- 1. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
Side reaction products in the synthesis of phenylmorpholine analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of phenylmorpholine analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing phenylmorpholine analogues?
A1: The most prevalent methods for synthesizing phenylmorpholine analogues include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and morpholine or a substituted morpholine. This method is valued for its broad substrate scope and functional group tolerance.
-
Reductive Amination: The reaction of a phenyl-substituted ketone or aldehyde with an amino alcohol, followed by reduction of the intermediate imine or enamine. This is a common method for producing a variety of substituted morpholines.
-
Cyclization of N-Arylethanolamines: This involves the formation of the morpholine ring from an N-arylethanolamine precursor, often through dehydration with a strong acid or by reaction with a two-carbon electrophile followed by cyclization.
Q2: What are the typical side products observed in the synthesis of phenylmorpholine analogues?
A2: Common side products can vary depending on the synthetic route. Some frequently encountered byproducts include:
-
N,N-dialkylated products: In reactions involving primary or secondary amines, over-alkylation can lead to the formation of undesired tertiary amines or quaternary ammonium salts.
-
Regioisomers: When using substituted aryl halides or precursors, the reaction may yield a mixture of ortho-, meta-, and para-substituted phenylmorpholine isomers, which can be challenging to separate.[1][2]
-
Products of Heck Arylation: In palladium-catalyzed reactions, a competing Heck reaction can sometimes occur, leading to the formation of vinylarenes.[3]
-
High-molecular-weight condensation products: Particularly in acid-catalyzed cyclizations, polymerization or the formation of complex mixtures of "heavies" can reduce the yield of the desired product.[4]
-
N-ethylmorpholine: This can be a significant byproduct in syntheses starting from diethylene glycol and ammonia.[4]
Q3: How can I minimize the formation of N,N-dialkylated byproducts?
A3: To promote selective monoalkylation and minimize dialkylation, consider the following strategies:
-
Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.
-
Control of Stoichiometry: Carefully controlling the molar ratio of the amine to the alkylating agent can help. Using a slight excess of the amine may be beneficial.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration, favoring monoalkylation.
-
Use of Protecting Groups: Temporarily protecting the amine functionality can ensure mono-substitution, followed by a deprotection step.
Q4: What are the best methods for separating regioisomers of phenylmorpholine analogues?
A4: The separation of regioisomers can be challenging due to their similar physical properties. Common techniques include:
-
Column Chromatography: This is the most common method, often requiring careful optimization of the solvent system to achieve separation.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating isomers. Chiral HPLC is necessary for separating enantiomers.[5][6][7][8]
-
Crystallization: Fractional crystallization can sometimes be used to separate isomers if they have sufficiently different solubilities.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a useful technique.[9]
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination of Morpholine
Problem: The N-arylation of morpholine results in a low yield of the desired phenylmorpholine product.
Troubleshooting Workflow:
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of (S)-2-Phenylmorpholine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-2-Phenylmorpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound after synthesis?
A1: The primary purification methods for this compound and its analogs are acid-base extraction, recrystallization, and chromatography.[1][2] Acid-base extraction is effective for separating the basic morpholine from non-basic impurities. Recrystallization is a powerful technique for obtaining highly pure crystalline material, often as a salt.[2][3] Chromatographic methods, such as column chromatography or preparative thin-layer chromatography (TLC), are used to separate the desired compound from closely related impurities.[2]
Q2: My this compound derivative is an oil and will not crystallize. What can I do?
A2: Many amine compounds, including phenylmorpholine derivatives, can be difficult to crystallize as free bases, sometimes remaining as oils or syrupy liquids.[4] A common and effective strategy is to convert the free base into a salt.[2] Salts, such as hydrochlorides, fumarates, or acetates, often have higher melting points and a greater propensity to crystallize.[2][3] The choice of the acid can influence the crystallinity of the resulting salt.
Q3: How can I separate the (S)-enantiomer from a racemic mixture of 2-Phenylmorpholine?
A3: The separation of enantiomers, known as chiral resolution, is critical as different enantiomers can have distinct biological activities.[5][6] For 2-Phenylmorpholine, chiral high-performance liquid chromatography (HPLC) is a widely used and effective method.[5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[6] Another approach is diastereomeric resolution, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers, which can then be separated by standard techniques like crystallization or chromatography.[7]
Q4: I am seeing persistent impurities in my 1H NMR spectrum after purification. What are common sources of contamination?
A4: Common impurities can include residual solvents from the reaction or purification steps (e.g., dichloromethane, ethyl acetate, methanol), unreacted starting materials, or byproducts from the synthesis. If an acid-base extraction was performed, incomplete removal of the acid or base used for pH adjustment can be a source of contamination. In syntheses involving protecting groups, byproducts from the deprotection step can also be present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent. The cooling process was too rapid, preventing complete crystallization. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Cool the solution slowly and then place it in an ice bath or refrigerator to maximize crystal formation. |
| Emulsion formation during acid-base extraction | The organic and aqueous layers have similar densities. Vigorous shaking of the separatory funnel. | Add brine (saturated NaCl solution) to the aqueous layer to increase its density. Gently invert the separatory funnel instead of vigorous shaking. Allow the mixture to stand for an extended period or use a centrifuge to break the emulsion. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute. The compound is impure. | Use a lower-boiling point solvent or a solvent mixture. Try to purify the compound by another method (e.g., column chromatography) before attempting recrystallization. |
| Streaking on analytical TLC plate | The sample is too concentrated. The compound is highly polar and interacting strongly with the silica gel. The compound is acidic or basic. | Dilute the sample before spotting. Add a small amount of a polar solvent like methanol to the developing solvent system. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Poor separation in column chromatography | The polarity of the eluent is too high or too low. The column was not packed properly. | Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Ensure the column is packed uniformly without any air bubbles or channels. |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is based on the workup procedure described for the synthesis of this compound.[1]
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ether.
-
Acid Wash : Transfer the solution to a separatory funnel and wash with 1 N HCl. The basic this compound will move to the aqueous layer as its hydrochloride salt.
-
Separation : Separate the aqueous layer and discard the organic layer containing non-basic impurities.
-
Basification : Cool the aqueous layer in an ice bath and adjust the pH to 12-14 by the slow addition of 2 N NaOH. This will convert the hydrochloride salt back to the free base.
-
Extraction : Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification of a 2-Phenylmorpholine Derivative by Salt Formation and Crystallization
This protocol is adapted from general procedures for purifying amine-containing pharmaceuticals.[2][3]
-
Dissolution : Dissolve the crude, oily 2-phenylmorpholine derivative in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.
-
Acid Addition : Add a solution of the desired acid (e.g., fumaric acid or acetic acid) in the same solvent dropwise to the stirred solution of the free base.[2][3] A 1:1 molar ratio is a good starting point.
-
Crystallization : Stir the mixture at room temperature to induce crystallization. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cooling the mixture in an ice bath can also promote crystallization.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any soluble impurities.
-
Drying : Dry the crystals under vacuum to remove residual solvent.
Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting crystallization problems.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
Stability studies of (S)-2-Phenylmorpholine under different reaction conditions
Technical Support Center: (S)-2-Phenylmorpholine Stability Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions under which the stability of this compound should be evaluated?
A1: Based on general guidelines for forced degradation studies, the stability of this compound should be assessed under a variety of stress conditions to understand its intrinsic stability and potential degradation pathways.[1][2] These conditions typically include:
-
Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Thermal Stress: Exposure to dry heat at elevated temperatures.
-
Photostability: Exposure to a combination of UV and visible light, as recommended by ICH Q1B guidelines.[3]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation routes can be inferred from the chemistry of the morpholine ring and related compounds. The morpholine ring can undergo cleavage of the C-N bond.[4][5] For phenylmorpholines, degradation may also involve modifications to the phenyl group, such as hydroxylation.
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for stability testing due to its high sensitivity, accuracy, and ability to separate the parent drug from its degradation products.[6] Other useful techniques include:
-
Mass Spectrometry (MS): For the identification of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of degradants.[4][6]
-
UV-Vis Spectroscopy: For quantitative analysis, although it may lack the specificity to distinguish between the parent compound and its degradants without chromatographic separation.[6][7]
Q4: How should I prepare samples of this compound for stability studies?
A4: A stock solution of this compound should be prepared in a suitable solvent. The choice of solvent is critical and should be inert to the compound under the tested conditions. For hydrolysis studies, the stock solution is diluted with the acidic or basic medium. For oxidation studies, the oxidizing agent is added to the solution. It is recommended to use a drug concentration of around 1 mg/mL for degradation studies.[3]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions may not be severe enough. | Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or the duration of the study.[2] However, avoid over-stressing the sample, which could lead to secondary degradation products not relevant to shelf-life stability.[2] |
| Multiple, unidentified peaks in the chromatogram. | This could indicate the formation of several degradation products or impurities in the starting material. | Use a mass spectrometer (LC-MS) to identify the mass of each unknown peak. Further structural elucidation may require techniques like NMR. Ensure the purity of the starting material before initiating the stability study. |
| Poor peak shape or resolution in HPLC analysis. | The analytical method may not be optimized for separating the parent compound from its degradants. | Adjust the mobile phase composition, gradient, column type, or temperature to improve chromatographic resolution. |
| Precipitation of the compound during the study. | The solubility of this compound or its degradants may be limited in the chosen solvent system, especially at different pH values or temperatures. | Select a co-solvent system if necessary, ensuring it does not interfere with the degradation process or analysis. |
Data Presentation
The following table is a hypothetical example to illustrate how quantitative data from a stability study of this compound could be presented.
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants Detected |
| 0.1 M HCl | 24 hours | 60 | 8.5 | 2 |
| 0.1 M NaOH | 24 hours | 60 | 15.2 | 3 |
| 3% H₂O₂ | 24 hours | 25 | 12.8 | 4 |
| Dry Heat | 48 hours | 80 | 5.1 | 1 |
| Photostability (ICH Q1B) | 7 days | 25 | 2.3 | 1 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the solvent, and dilute it to the appropriate concentration for HPLC analysis.
6. Photostability:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at appropriate time intervals.
7. HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all its potential degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for asymmetric synthesis using chiral auxiliaries
Welcome to the technical support center for asymmetric synthesis using chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the attachment of a chiral auxiliary, the diastereoselective reaction, and the cleavage of the auxiliary.
Issue 1: Low Diastereoselectivity in the Key Reaction
Q: I am observing a low diastereomeric ratio (dr) in my reaction. What are the potential causes and how can I improve the selectivity?
A: Low diastereoselectivity is a common issue that can often be resolved by carefully optimizing the reaction conditions. The primary factors influencing stereocontrol are the choice of Lewis acid, reaction temperature, and the solvent system.
-
Lewis Acid: The Lewis acid plays a crucial role in coordinating to the substrate-auxiliary complex, which helps to lock it into a specific conformation that favors the approach of the reagent from one face. The steric bulk and coordination strength of the Lewis acid are critical. It is advisable to screen a range of Lewis acids to find the optimal one for your specific transformation.[1]
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1] Conversely, higher temperatures can provide enough energy to overcome this energy difference, resulting in a loss of selectivity.
-
Solvent: The choice of solvent can impact the solubility of intermediates and the geometry of the transition state. It is recommended to screen a range of anhydrous solvents with varying polarities.
-
Purity of Starting Materials: Ensure the high purity of your starting materials, including the chiral auxiliary. The presence of stereoisomers in the auxiliary will directly reduce the diastereomeric excess of the product.[1]
Issue 2: Incomplete Reaction or Low Yield
Q: My reaction is not going to completion, or I am obtaining a low yield of the desired product. What steps should I take?
A: Incomplete reactions or low yields can be attributed to several factors, from reagent quality to reaction conditions.
-
Reagent Quality and Stoichiometry: Ensure that all reagents and solvents are anhydrous, as moisture can quench reactive species like Lewis acids and enolates.[1] Carefully optimize the stoichiometry of the reactants; an excess of either the nucleophile or the electrophile may be necessary to drive the reaction to completion.[1]
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.[2] If the reaction is sluggish, a slight increase in temperature might be necessary, but be mindful of the potential impact on diastereoselectivity.
-
Purification: Yield loss can occur during the purification process, especially if the diastereomers are difficult to separate.[1] One of the advantages of using chiral auxiliaries is that the diastereomeric products can often be separated by standard techniques like column chromatography or crystallization before the auxiliary is removed.[2]
Issue 3: Difficulty in Removing the Chiral Auxiliary
Q: I am struggling with the cleavage of the chiral auxiliary from my product. What could be the problem and what are the solutions?
A: Incomplete cleavage of the chiral auxiliary is a frequent challenge. The following troubleshooting steps can help resolve this issue:
-
Verify Reagent Quality and Stoichiometry: For common cleavage reactions like the use of LiOH/H₂O₂ for Evans auxiliaries, the concentration and equivalents of the reagents are critical.[2] Ensure that reagents are fresh and used in appropriate excess to drive the reaction to completion.[2]
-
Optimize Reaction Conditions:
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions fails, consider a different cleavage strategy. For example, if basic hydrolysis is unsuccessful, an acidic, reductive, or transesterification method might be more effective. The optimal method is highly dependent on the structure of both the auxiliary and the desired product.[2]
Issue 4: Epimerization During Auxiliary Cleavage
Q: I am observing a loss of stereochemical purity (epimerization) during the removal of the chiral auxiliary. How can I prevent this?
A: Epimerization, the change in configuration at a stereocenter, is a significant concern during auxiliary cleavage, as it can lead to a loss of the desired enantiomer.
-
Choice of Cleavage Method: Some cleavage methods are harsher than others and more prone to causing epimerization. Reductive cleavage methods are often milder than strongly acidic or basic hydrolysis.[2]
-
Careful Control of Conditions: When using basic conditions (e.g., LiOH), it is crucial to maintain low temperatures and carefully monitor the reaction time to minimize the risk of epimerization of the enolizable product.
Data Presentation
The following tables summarize the impact of different reaction conditions on the diastereoselectivity of common asymmetric reactions using chiral auxiliaries.
Table 1: Asymmetric Alkylation of Evans' Oxazolidinone Auxiliaries
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂ | ~95% | 98:2 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | 90-95% | >99:1 |
| N-Butyryl-(S)-4-isopropyl-2-oxazolidinone | Methyl Iodide | LDA | 85-90% | 95:5 |
Table 2: Asymmetric Aldol Reaction with a Chiral Oxazolidinone Auxiliary
| Aldehyde | Lewis Acid | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (de) |
| Benzaldehyde | Bu₂BOTf | Et₃N | -78 to 0 | 85% | >99% |
| Isobutyraldehyde | Bu₂BOTf | DIPEA | -78 to 0 | 89% | >99% |
| Crotonaldehyde | TiCl₄ | DIPEA | -78 to 0 | 82% | 95% |
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary (Acylation of Evans' Oxazolidinone)
This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone with propionic anhydride.
-
Setup: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in toluene, add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Add propionic anhydride (1.2 equivalents) to the mixture and heat to reflux for 30 minutes.
-
Work-up: After cooling to room temperature, quench the reaction with water.
-
Purification: Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry the organic layer, and purify by column chromatography.[1]
Protocol 2: Diastereoselective Alkylation
This protocol details the diastereoselective alkylation of the N-acylated chiral auxiliary.
-
Setup: Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Enolate Formation: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) and stir the mixture for 30 minutes at -78 °C.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) and continue to stir at -78 °C. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography. The diastereomeric ratio can be determined by GC or NMR analysis.[1][3]
Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolytic Cleavage)
This protocol describes the removal of the Evans' auxiliary to yield the corresponding carboxylic acid.
-
Setup: Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool the solution to 0 °C.[1]
-
Reaction: Add lithium hydroxide (LiOH, ~2-3 equivalents) as an aqueous solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, ~4-5 equivalents).[2] Stir the mixture at 0 °C and monitor by TLC. The reaction is typically complete within 1-4 hours.[2]
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.[2]
-
Purification: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute with water and extract with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary. Acidify the aqueous layer to a pH of ~2-3 with 1M HCl and extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).[2]
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting asymmetric synthesis with chiral auxiliaries.
References
Technical Support Center: Overcoming Low Diastereoselectivity in Reactions with (S)-2-Phenylmorpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high diastereoselectivity when using (S)-2-Phenylmorpholine and its derivatives as chiral auxiliaries in asymmetric synthesis.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering targeted solutions to improve diastereoselectivity.
Issue 1: Low Diastereoselectivity in the Alkylation of N-Acyl-(S)-2-Phenylmorpholine Enolates
Question: I am performing an alkylation of the lithium enolate of N-propanoyl-(S)-2-phenylmorpholine and observing a low diastereomeric ratio (d.r.). How can I improve the selectivity?
Answer: Low diastereoselectivity in the alkylation of N-acyl-(S)-2-phenylmorpholine enolates is a common challenge. The stereochemical outcome is influenced by the enolate geometry and the approach of the electrophile, which are sensitive to reaction conditions. Here are key parameters to investigate:
Troubleshooting & Optimization Strategies:
| Parameter | Observation | Recommendation | Rationale |
| Temperature | Higher temperatures often lead to reduced diastereoselectivity. | Perform the reaction at lower temperatures (e.g., -78 °C, -100 °C). | Lowering the temperature increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product. |
| Solvent | Solvent polarity and coordinating ability significantly impact enolate aggregation and geometry. | Screen a range of solvents. Non-coordinating solvents like toluene or hexanes may enhance selectivity compared to coordinating solvents like THF. | The solvent can influence the chelation of the lithium cation and the conformation of the chiral auxiliary, thereby affecting the facial bias during the electrophilic attack. |
| Base/Counterion | The nature of the base and the resulting metal counterion can affect the enolate's structure. | Experiment with different lithium amide bases (e.g., LDA, LiHMDS, LTMP) or consider other metal enolates (e.g., sodium, potassium). | Different metal counterions have varying Lewis acidity and coordination properties, which can alter the transition state geometry and, consequently, the diastereoselectivity. |
| Lewis Acid Additives | The absence of a chelating agent can lead to a less rigid transition state. | Introduce a Lewis acid additive (e.g., MgBr₂·OEt₂, ZnCl₂, TiCl₄) to the reaction mixture. | Lewis acids can coordinate to the carbonyl oxygen and the morpholine oxygen, creating a more rigid chelated intermediate that enhances facial discrimination. |
Experimental Protocol: Diastereoselective Alkylation of N-Propanoyl-(S)-2-phenylmorpholine
This protocol provides a general procedure that can be optimized based on the troubleshooting table above.
Materials:
-
N-Propanoyl-(S)-2-phenylmorpholine
-
Anhydrous solvent (e.g., THF, Toluene)
-
Lithium diisopropylamide (LDA) solution
-
Alkyl halide (e.g., Benzyl bromide)
-
Lewis acid (optional, e.g., MgBr₂·OEt₂)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve N-propanoyl-(S)-2-phenylmorpholine (1.0 eq) in anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
If using a Lewis acid additive, add it at this stage and stir for 15-30 minutes.
-
Slowly add a solution of LDA (1.1 eq) dropwise to the reaction mixture. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
Logical Workflow for Troubleshooting Low Diastereoselectivity in Alkylation
Caption: Troubleshooting workflow for improving diastereoselectivity in the alkylation of N-acyl-(S)-2-phenylmorpholine enolates.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using this compound as a chiral auxiliary?
A1: this compound is a chiral molecule that can be temporarily attached to a prochiral substrate. The steric bulk of the phenyl group on the stereogenic center of the morpholine ring directs the approach of incoming reagents from the less hindered face of the reactive intermediate (e.g., an enolate). This facial bias leads to the preferential formation of one diastereomer over the other. After the reaction, the chiral auxiliary can be cleaved and recovered.
Q2: How does temperature affect diastereoselectivity in reactions involving this compound?
A2: Temperature is a critical factor influencing diastereoselectivity. According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the diastereomeric ratio. Lowering the reaction temperature increases this energy difference, thus amplifying the preference for the transition state leading to the major diastereomer. Conversely, at higher temperatures, there is sufficient thermal energy to overcome the activation energy barrier for the formation of the minor diastereomer, resulting in lower selectivity.
Q.3: Can the choice of Lewis acid impact the diastereoselectivity?
A3: Yes, the choice of Lewis acid can have a significant impact. Lewis acids can coordinate to carbonyl oxygens and other heteroatoms in the chiral auxiliary-substrate conjugate. This coordination can enforce a more rigid, chelated transition state. The size and nature of the Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂) will influence the geometry of this chelated intermediate, thereby affecting the steric environment around the reacting center and influencing the diastereomeric outcome.
Signaling Pathway: Role of a Lewis Acid in Enforcing a Rigid Transition State
Caption: The role of a Lewis acid in promoting high diastereoselectivity by forming a rigid, chelated transition state.
Q4: Are there specific examples in drug synthesis where controlling diastereoselectivity with a morpholine-like auxiliary is crucial?
A4: Yes, a notable example is the synthesis of Apremilast, a drug used to treat psoriatic arthritis. The synthesis of Apremilast involves a chiral amine intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. While various synthetic routes exist, some strategies employ chiral auxiliaries to establish the stereocenter. Although not always this compound itself, related chiral auxiliaries are used, and achieving high diastereoselectivity in the key bond-forming step is critical for the efficiency of the overall synthesis and the purity of the final active pharmaceutical ingredient.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction and substrate. Always follow appropriate laboratory safety procedures.
Method development for scaling up (S)-2-Phenylmorpholine production
Technical Support Center: (S)-2-Phenylmorpholine Production
This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
1. What are the primary synthesis routes for this compound suitable for scaling up?
The most common strategies for synthesizing the morpholine ring involve the cyclization of intermediates derived from vicinal amino alcohols.[1] For enantiomerically pure this compound, key approaches include:
-
Starting from a Chiral Precursor: A highly effective method starts with a commercially available chiral building block like (S)-(-)-2-Phenylglycinol or (S)-Styrene oxide. This avoids a final resolution step, which can be inefficient at scale.
-
Asymmetric Synthesis: Methods like organocatalytic enantioselective reactions can produce chiral morpholines, though these may require significant optimization for large-scale production.[2]
-
Chiral Resolution: A racemic mixture of 2-phenylmorpholine can be synthesized and then separated (resolved) into its constituent enantiomers.[3][4] This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-mandelic acid or tartaric acid derivatives, followed by separation through crystallization.[3][4]
2. How can I obtain the desired (S)-enantiomer in high purity?
Achieving high enantiomeric purity is critical. The main strategies are:
-
Diastereomeric Salt Resolution: This is a classical and scalable method. The racemic 2-phenylmorpholine is reacted with a single enantiomer of a chiral acid (e.g., (R)-(-)-Mandelic acid) to form two diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[4]
-
Chiral Chromatography: While effective, chiral HPLC is often expensive and less practical for large-scale production compared to resolution by crystallization.[4][5]
-
Enzymatic Kinetic Resolution: Biocatalysis can be used to selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer. This method can offer high selectivity but requires specific enzymes and conditions.
3. What are the critical process parameters to monitor during scale-up?
When scaling up the synthesis, careful monitoring and control of the following parameters are essential:
-
Temperature: Exothermic or endothermic steps must be well-controlled. Runaway reactions are a significant safety hazard.
-
Mixing/Agitation: Inadequate mixing can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities.
-
Rate of Reagent Addition: Slow and controlled addition of reagents is often necessary to manage reaction exotherms and minimize side-product formation.
-
Reaction Time: The reaction should be monitored to completion (e.g., by TLC, GC, or HPLC) to ensure maximum conversion and prevent the degradation of the product.[1]
-
Water Removal: In cyclization reactions that produce water, efficient removal using methods like a Dean-Stark apparatus can be crucial to drive the reaction to completion.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield of 2-Phenylmorpholine
Low product yield is a common issue in multi-step organic synthesis. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Presence of Significant Impurities in the Crude Product
Impurities can complicate purification and affect the final product's quality.
Common Impurities and Their Sources:
| Impurity Type | Potential Source | Suggested Action |
| Unreacted Starting Material | Incomplete reaction; poor mixing; insufficient reaction time. | Increase reaction time or temperature; improve agitation.[1] |
| Over-alkylation/Di-alkylation Products | Incorrect stoichiometry; high temperature; highly reactive alkylating agent. | Use a protecting group on the amine; control reagent addition rate and temperature. |
| Oxidation Products | Exposure to air, especially at elevated temperatures. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Solvent-Related Impurities | Reaction with the solvent (e.g., DMF pyrolysis at high temperatures).[6] | Choose a more stable solvent for the required reaction temperature. |
| Enantiomeric Impurity (R-isomer) | Incomplete resolution; racemization during a reaction step. | Re-run the resolution step; check pH and temperature of all steps to avoid racemization. |
Problem 3: Difficulty with Chiral Resolution by Diastereomeric Salt Crystallization
Achieving efficient separation of diastereomeric salts can be challenging.
Q: My diastereomeric salts are not crystallizing or are precipitating as an oil. What should I do?
A: This is a common issue related to solvent choice and saturation.
-
Solvent Screening: The choice of solvent is critical. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Control Cooling Rate: Slow, controlled cooling is essential for forming well-defined crystals. Crash-cooling often leads to oiling out or the trapping of impurities.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the solution to induce crystallization.
-
Concentration: The solution may be too dilute or too concentrated. Try adjusting the concentration of the salt in the solvent.
Q: The enantiomeric excess (e.e.) of my this compound is low after resolution. How can I improve it?
A: Low e.e. indicates poor separation of the diastereomeric salts.
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should increase the purity of the salt.
-
Check Resolving Agent Purity: Ensure the chiral resolving agent itself is of high enantiomeric purity.
-
Optimize Crystallization Conditions: As above, solvent, temperature, and cooling rate all play a significant role in the selectivity of the crystallization.
Experimental Protocols
Protocol 1: Deprotection of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate
This protocol describes the final deprotection step to yield this compound.[7]
Reaction Scheme: (S)-tert-butyl 2-phenylmorpholine-4-carboxylate --(HCl in Dioxane)--> this compound
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
| (S)-tert-butyl 2-phenylmorpholine-4-carboxylate | 263.34 | 1.28 g | 4.86 mmol |
| 4N HCl in Dioxane | - | 3 mL | - |
| 2N NaOH (aq) | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - |
Procedure:
-
Dissolve 1.28 g of (S)-tert-butyl 2-phenylmorpholine-4-carboxylate in 3 mL of 4N HCl in dioxane in a round-bottom flask.[7]
-
Stir the reaction mixture at room temperature overnight.[7]
-
Monitor the reaction for completion by TLC or LCMS.
-
Once complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.[7]
-
Dilute the residue with 1N HCl (aqueous).[7]
-
Wash the aqueous phase with diethyl ether to remove any non-basic organic impurities; discard the organic phase.[7]
-
Cool the aqueous phase in an ice bath and adjust the pH to 12-14 by slowly adding 2N NaOH.[7]
-
Extract the basic aqueous phase with dichloromethane (3 x 20 mL).[7]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or crystallization if necessary. A reported yield for this procedure is 78%.[7]
Logical Diagrams
General Synthesis and Scale-up Workflow
This diagram outlines the major stages and decision points in developing a scalable process for this compound.
Caption: High-level workflow for this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Preventing racemization during the synthesis of (S)-2-Phenylmorpholine
Welcome to the technical support center for the synthesis of (S)-2-Phenylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and troubleshooting common issues during the synthesis of this chiral molecule.
Frequently Asked questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). In pharmaceutical applications, different enantiomers of a chiral drug can have vastly different biological activities, efficacies, and toxicities. For this compound, the desired therapeutic effects are associated with the (S)-enantiomer. The presence of the (R)-enantiomer can lead to reduced efficacy, off-target effects, and increased regulatory hurdles. Therefore, maintaining the stereochemical integrity of the chiral center at C2 is paramount.
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization can occur at several stages, but it is most common under conditions that can lead to the formation of a planar, achiral intermediate. Key stages to monitor are:
-
During the cyclization step: The formation of the morpholine ring, especially if it involves harsh reaction conditions (e.g., strong bases, high temperatures), can be a critical point for racemization.
-
In the presence of acidic or basic conditions: Both acids and bases can catalyze the formation of intermediates, such as enolates or carbocations, which can lead to a loss of stereochemistry.
-
During purification: Prolonged exposure to certain chromatographic media or inappropriate pH during workup can also contribute to racemization.
Q3: What are the primary mechanisms that lead to racemization in this synthesis?
A3: The most common racemization mechanisms involve the transient formation of an achiral intermediate. For syntheses involving intermediates with a carbonyl group alpha to the chiral center, base-catalyzed enolization is a primary concern. In other routes, the formation of a planar carbocation at the chiral center, for instance through an SN1-type reaction, can also lead to racemization as the subsequent nucleophilic attack can occur from either face of the plane with equal probability.[1]
Q4: How can I accurately determine the enantiomeric excess (ee%) of my this compound product?
A4: The most reliable and widely used method for determining the enantiomeric excess of chiral amines like 2-phenylmorpholine is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for this class of compounds. It is essential to have a racemic standard of 2-phenylmorpholine to establish the retention times of both the (S) and (R) enantiomers.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%) Detected in the Final Product
This is a common issue indicating that racemization has occurred at some point during the synthesis. The following troubleshooting workflow can help identify and resolve the source of the problem.
Click to view Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Problem 2: Inconsistent Enantiomeric Excess Between Batches
Inconsistent ee% often points to subtle variations in reaction setup and execution.
-
Moisture and Air Sensitivity: Ensure all reagents and solvents are anhydrous and that reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Moisture can affect the performance of many catalysts and reagents.
-
Temperature Control: Small fluctuations in reaction temperature can have a significant impact on selectivity. Use a reliable and calibrated temperature control system. For reactions run at low temperatures, ensure the internal temperature is monitored.
-
Rate of Addition: The rate at which reagents are added can influence local concentrations and temperatures, potentially affecting the stereochemical outcome. Maintain a consistent and slow addition rate for critical reagents.
-
Purity of Reagents: The purity of starting materials, catalysts, and solvents should be consistent across all batches. Impurities can sometimes interfere with the desired stereoselective pathway.
Data Presentation
The choice of reaction parameters can significantly influence the stereochemical outcome. Below are tables summarizing the effect of solvent and N-protecting group on the enantiomeric excess in the asymmetric hydrogenation of a 2-phenyl-dehydromorpholine, a key intermediate for this compound.
Table 1: Effect of Solvent on Enantiomeric Excess (ee%)
| Entry | Solvent | Conversion (%) | ee% |
| 1 | Dichloromethane (DCM) | >99 | 92 |
| 2 | Ethyl Acetate (AcOEt) | 32 | 79 |
| 3 | Toluene | 42 | 91 |
| 4 | Dichloroethane (DCE) | <10 | - |
| 5 | Methanol (MeOH) | <10 | - |
| 6 | Tetrahydrofuran (THF) | No Reaction | - |
| 7 | 1,4-Dioxane | No Reaction | - |
Data adapted from a study on the asymmetric hydrogenation of an N-Cbz-2-phenyl-dehydromorpholine.[2]
Table 2: Effect of N-Protecting Group on Enantiomeric Excess (ee%)
| Entry | N-Protecting Group | Conversion (%) | ee% |
| 1 | Cbz | >99 | 92 |
| 2 | Boc | >99 | 88 |
| 3 | COOiBu | >99 | 85 |
| 4 | NO₂ | >99 | 81 |
| 5 | Ts | No Reaction | - |
Reaction conditions: [Rh(cod)₂]SbF₆ (1 mol%), (R,R,R)-SKP ligand, H₂ (50 atm), DCM, room temperature, 12 h.[2]
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol describes a highly enantioselective method to produce N-Cbz-(R)-2-phenylmorpholine, which can be deprotected to yield the target (R)-2-phenylmorpholine. To obtain the (S)-enantiomer, the opposite enantiomer of the chiral ligand should be used.
Materials:
-
N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq)
-
[Rh(cod)₂]SbF₆ (0.01 eq)
-
(R,R,R)-SKP (chiral bisphosphine ligand) (0.0105 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(cod)₂]SbF₆ (0.01 eq) and (R,R,R)-SKP (0.0105 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq) in anhydrous DCM.
-
Transfer the substrate solution to the catalyst solution.
-
Place the reaction mixture in a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to 30 atm of H₂.
-
Stir the reaction at room temperature for 24 hours.
-
After carefully releasing the pressure, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford N-Cbz-(R)-2-phenylmorpholine.
-
The enantiomeric excess of the product should be determined by chiral HPLC analysis.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase (example):
-
A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting ratio would be 90:10 (Hexane:IPA) + 0.1% DEA.
Procedure:
-
Sample Preparation: Prepare a solution of the purified 2-phenylmorpholine product in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a solution of the racemic 2-phenylmorpholine standard at the same concentration.
-
Method Development: Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers and to ensure baseline separation. Adjust the mobile phase composition if necessary to achieve a resolution of >1.5.
-
Sample Analysis: Inject the sample solution under the optimized conditions.
-
Calculation: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
References
Validation & Comparative
A Comparative Guide to the HPLC and GC-MS Analysis of 2-Phenylmorpholine Isomers
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of 2-phenylmorpholine and its isomers is critical in various scientific domains, including pharmaceutical development, forensic science, and toxicology. As a core structural motif in several psychoactive substances, the ability to differentiate between its enantiomeric and positional isomers is paramount for understanding its pharmacological and toxicological profiles. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the qualitative and quantitative analysis of 2-phenylmorpholine isomers.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC stands as a versatile and widely adopted technique for the separation of chemical compounds. Its application to 2-phenylmorpholine isomers can be broadly categorized into two approaches: chiral separation of enantiomers and achiral separation of positional isomers.
Chiral HPLC for Enantiomeric Separation
The separation of the (R)- and (S)-enantiomers of 2-phenylmorpholine is crucial as they may exhibit different biological activities. Direct chiral separation using chiral stationary phases (CSPs) is the most common and effective method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly successful in resolving a wide range of chiral compounds, including those with amine functionalities.[1][2]
Experimental Protocol: Chiral HPLC
A typical experimental setup for the chiral separation of 2-phenylmorpholine enantiomers would involve the following:
| Parameter | Description |
| Column | A polysaccharide-based chiral stationary phase, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), is a suitable choice.[1][3] |
| Mobile Phase | A normal-phase mobile phase consisting of a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol is commonly employed. The addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape and resolution for basic analytes like 2-phenylmorpholine. A typical starting composition could be n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v).[3] |
| Flow Rate | A flow rate of 0.5 to 1.0 mL/min is generally used. |
| Temperature | The separation is typically performed at ambient temperature (e.g., 25 °C). |
| Detection | UV detection at a wavelength where the phenyl group absorbs, typically around 210-230 nm. |
Expected Performance Data
| Isomer | Expected Retention Time (min) | Resolution (Rs) |
| (R)-2-Phenylmorpholine | ~ 8.5 | \multirow{2}{*}{> 1.5} |
| (S)-2-Phenylmorpholine | ~ 9.8 |
Achiral HPLC for Positional Isomer Separation
For the separation of positional isomers (2-, 3-, and 4-phenylmorpholine), a reversed-phase HPLC method is generally effective. The subtle differences in polarity and hydrophobicity between these isomers can be exploited for their chromatographic resolution. Interestingly, chiral columns can sometimes also effectively separate positional isomers.[4]
Experimental Protocol: Achiral HPLC
A standard reversed-phase HPLC method for separating the positional isomers of phenylmorpholine would be as follows:
| Parameter | Description |
| Column | A C18 or a Phenyl-Hexyl column is a good starting point. For enhanced selectivity for aromatic positional isomers, a column with π-π interaction capabilities, such as a biphenyl or pyrenylethyl phase, could be beneficial.[5] |
| Mobile Phase | A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. For example, a mobile phase of triethylamine buffer (pH 9) and methanol (70:30, v/v) has been shown to be effective for separating similar positional isomers.[4] |
| Flow Rate | A typical flow rate is 0.8 to 1.2 mL/min. |
| Temperature | Ambient or slightly elevated temperature (e.g., 30-40 °C) can be used to improve peak shape and efficiency. |
| Detection | UV detection at a suitable wavelength (e.g., 254 nm). |
Expected Performance Data
The following table illustrates the expected elution order and approximate retention times for the positional isomers of phenylmorpholine in a reversed-phase system.
| Isomer | Expected Retention Time (min) |
| 4-Phenylmorpholine | ~ 5.2 |
| 3-Phenylmorpholine | ~ 6.1 |
| 2-Phenylmorpholine | ~ 6.8 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of 2-phenylmorpholine isomers, derivatization is often employed to improve their volatility and chromatographic behavior.
GC-MS for Isomer Identification and Quantification
GC-MS can be used for both chiral and achiral analysis of 2-phenylmorpholine isomers. Chiral GC columns, often based on cyclodextrin derivatives, can be used to separate the enantiomers.[6][7] For achiral separation of positional isomers, a standard non-polar or medium-polarity capillary column is typically used. The mass spectrometer provides structural information through the fragmentation patterns of the analytes, which aids in their identification.
Experimental Protocol: GC-MS
A general GC-MS protocol for the analysis of 2-phenylmorpholine isomers is outlined below. This protocol is adapted from methods used for the analysis of the closely related compound, phenmetrazine.[8]
| Parameter | Description |
| Derivatization | Derivatization with an acylating agent such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) is recommended to improve the volatility and chromatographic properties of the amine. This is a common practice for the analysis of phenethylamines and their analogs.[9] |
| GC Column | For achiral separation, a standard 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable. For chiral separation, a cyclodextrin-based chiral column would be required.[6] |
| Carrier Gas | Helium at a constant flow rate of approximately 1.0-1.5 mL/min. |
| Temperature Program | An initial oven temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes. |
| Injection | Split or splitless injection at a temperature of 250-280°C. |
| Mass Spectrometer | Electron ionization (EI) at 70 eV. The mass range scanned is typically from m/z 40 to 400. |
Expected Performance and Fragmentation Data
The retention times of the isomers will depend on the specific column and conditions used. Generally, positional isomers will have slightly different retention times on a standard GC column. The mass spectra of positional isomers are often very similar, making their differentiation based on fragmentation patterns alone challenging.[10] However, subtle differences in the relative abundances of certain fragment ions can sometimes be used for identification.
Proposed Fragmentation Pattern for 2-Phenylmorpholine (underivatized)
The mass spectrum of 2-phenylmorpholine is expected to show a molecular ion peak at m/z 163. The fragmentation is likely to proceed through pathways common for phenethylamines and cyclic ethers.
| m/z | Proposed Fragment |
| 163 | [M]+ (Molecular Ion) |
| 133 | [M - CH₂O]+ |
| 104 | [C₈H₈]+ (Styrene radical cation) |
| 91 | [C₇H₇]+ (Tropylium ion) |
| 77 | [C₆H₅]+ (Phenyl cation) |
| 56 | [C₃H₆N]+ |
Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Sample Volatility | Not a limiting factor. | Requires volatile or derivatized analytes. |
| Derivatization | Generally not required for HPLC-UV. | Often necessary to improve volatility and peak shape. |
| Separation of Enantiomers | Excellent, with a wide variety of commercially available chiral stationary phases. | Possible with chiral GC columns, but less common than chiral HPLC. |
| Separation of Positional Isomers | Generally good, with various column chemistries available for optimization. | Can be challenging as isomers may have very similar retention times. |
| Identification | Based on retention time comparison with a reference standard. | Based on both retention time and mass spectral fragmentation pattern, providing higher confidence in identification. |
| Sensitivity | Dependent on the detector (UV, MS, etc.). | Generally very high, especially in selected ion monitoring (SIM) mode. |
| Sample Throughput | Can be high, especially with modern UHPLC systems. | Can be lower due to longer run times and potential need for derivatization. |
Workflow Diagrams
Caption: Experimental workflow for HPLC analysis of 2-phenylmorpholine isomers.
Caption: Experimental workflow for GC-MS analysis of 2-phenylmorpholine isomers.
Conclusion
Both HPLC and GC-MS are indispensable tools for the analysis of 2-phenylmorpholine isomers. The choice between the two techniques depends on the specific analytical goal.
-
HPLC, particularly with chiral stationary phases, is the superior method for the separation and quantification of enantiomers. Its versatility in terms of column chemistries and mobile phases also makes it a robust choice for the separation of positional isomers without the need for derivatization.
-
GC-MS offers unparalleled identification capabilities due to the structural information provided by mass spectrometry. While it can be used for both chiral and achiral separations, the potential need for derivatization and the similarity in mass spectra of positional isomers can present challenges.
For comprehensive characterization of 2-phenylmorpholine isomers, a combination of both techniques is often ideal. HPLC can be used for accurate quantification and enantiomeric purity determination, while GC-MS can provide definitive structural confirmation. Researchers and drug development professionals should consider the specific requirements of their study to select the most appropriate analytical strategy.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Phenmetrazine in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. nist.gov [nist.gov]
A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (S)-2-Phenylmorpholine Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a comprehensive comparison of the performance of well-established chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams, for which extensive experimental data are available. While (S)-2-Phenylmorpholine is a valuable chiral building block, this investigation reveals a notable lack of evidence for its use as a classical, cleavable chiral auxiliary in asymmetric alkylation and aldol reactions, precluding a direct efficacy comparison in this context.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. The ideal chiral auxiliary offers high diastereoselectivity, predictable stereochemical outcomes, and facile, high-yielding attachment and cleavage under mild conditions that do not compromise the newly formed chiral center.
Established Chiral Auxiliaries: A Performance Benchmark
Evans' oxazolidinones and Oppolzer's sultams are among the most widely used and effective chiral auxiliaries in asymmetric synthesis, particularly for enolate alkylation and aldol reactions.[2][3] Their rigid structures provide excellent facial shielding of the enolate, leading to high levels of stereocontrol.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acylated chiral auxiliaries is a powerful method for the synthesis of enantioenriched carboxylic acid derivatives. The diastereoselectivity of this transformation is highly dependent on the structure of the auxiliary and the reaction conditions.
Table 1: Comparison of Chiral Auxiliary Performance in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | [1] |
| (4S)-4-Isopropyl-2-oxazolidinone | Ethyl iodide | 95:5 | 85 | [1] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Methyl iodide | >98:2 | 90 | [2] |
| (2S)-Bornane-10,2-sultam (Oppolzer's Sultam) | Allyl bromide | >98:2 | 88 | [2] |
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates two new stereocenters. Chiral auxiliaries are instrumental in controlling both the relative and absolute stereochemistry of the aldol adducts.
Table 2: Comparison of Chiral Auxiliary Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 92 | [4] |
| (4S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 (syn) | 85 | [4] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Propionaldehyde | 95:5 (syn) | 88 | [5] |
| (2S)-Bornane-10,2-sultam (Oppolzer's Sultam) | Acetaldehyde | 97:3 (syn) | 82 | [5] |
This compound: A Chiral Building Block, Not a Classical Auxiliary
Despite extensive investigation, the scientific literature does not provide evidence of this compound being employed as a traditional, detachable chiral auxiliary for asymmetric alkylation or aldol reactions. Its primary role in asymmetric synthesis is as a chiral scaffold or building block, where the morpholine ring is incorporated into the final target molecule.[6][7] This is in contrast to classical auxiliaries which are temporarily attached and subsequently cleaved.
The absence of data on diastereoselectivity, yields, and cleavage conditions for N-acyl-(S)-2-phenylmorpholine derivatives in these key transformations prevents a direct performance comparison with established auxiliaries.
Experimental Protocols for Established Chiral Auxiliaries
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.) dropwise.
-
After stirring for 15 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layers are dried and concentrated to yield the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation:
-
The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C.
-
Lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate.
-
Benzyl bromide (1.2 equiv.) is added, and the reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
3. Cleavage of the Auxiliary:
-
The purified alkylated product is dissolved in a 4:1 mixture of THF and water.
-
Lithium hydroxide (2.0 equiv.) is added, and the mixture is stirred at room temperature for 2 hours.
-
The reaction is acidified with 1 M HCl, and the product carboxylic acid is extracted with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.
Protocol 2: Asymmetric Aldol Reaction using an Oppolzer's Sultam Auxiliary
1. Acylation of the Auxiliary:
-
To a solution of (2R)-bornane-10,2-sultam (1.0 equiv.) in anhydrous dichloromethane at 0 °C is added triethylamine (1.5 equiv.) and DMAP (0.1 equiv.).
-
Propionyl chloride (1.2 equiv.) is added dropwise, and the reaction is stirred at room temperature overnight.
-
The reaction is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried and concentrated to give the N-propionyl sultam.
2. Diastereoselective Aldol Reaction:
-
The N-propionyl sultam (1.0 equiv.) is dissolved in anhydrous dichloromethane and cooled to -78 °C.
-
Di-n-butylboron triflate (1.1 equiv.) is added, followed by the dropwise addition of diisopropylethylamine (1.2 equiv.). The mixture is stirred for 30 minutes.
-
The desired aldehyde (1.2 equiv.) is added, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 buffer and methanol. The product is extracted with dichloromethane.
3. Cleavage of the Auxiliary:
-
The purified aldol adduct is dissolved in a mixture of THF and water.
-
Lithium hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂, is added, and the reaction is stirred at 0 °C for 4 hours.
-
The reaction is quenched with sodium sulfite, and the product β-hydroxy carboxylic acid is extracted. The Oppolzer's sultam can be recovered.
Caption: General workflow for a chiral auxiliary-mediated asymmetric aldol reaction.
Signaling Pathways and Stereochemical Models
The high degree of stereoselectivity achieved with Evans' oxazolidinones and Oppolzer's sultams can be rationalized by considering the transition state geometries of the key bond-forming steps.
For the asymmetric alkylation of Evans' auxiliaries, the lithium enolate is believed to form a rigid chelated structure where one face of the enolate is effectively blocked by the substituent on the oxazolidinone ring. The electrophile then approaches from the less sterically hindered face.
In the case of boron-mediated aldol reactions with Oppolzer's sultams, a Zimmerman-Traxler-like six-membered chair transition state is proposed. The bulky camphor-derived backbone of the sultam directs the approach of the aldehyde to one face of the boron enolate, leading to the observed high diastereoselectivity.
Caption: Logical relationship in a chiral auxiliary-mediated synthesis.
Conclusion
While this compound and its derivatives are valuable chiral entities in organic synthesis, they are typically incorporated as permanent structural features in the final product rather than serving as detachable chiral auxiliaries. In contrast, Evans' oxazolidinones and Oppolzer's sultams have demonstrated exceptional and reliable performance as true chiral auxiliaries in a wide range of asymmetric transformations, particularly in enolate alkylations and aldol reactions. The extensive body of literature provides robust quantitative data and detailed experimental protocols, solidifying their status as go-to reagents for achieving high levels of stereocontrol. For researchers seeking to induce chirality through a temporary auxiliary, these established systems offer a predictable and highly effective solution.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Biological activity comparison of (S)-2-Phenylmorpholine and (R)-2-Phenylmorpholine
A Comparative Guide to the Biological Activity of (S)-2-Phenylmorpholine and (R)-2-Phenylmorpholine
Introduction
2-Phenylmorpholine, a structural analog of phenmetrazine, exists as two enantiomers: this compound and (R)-2-Phenylmorpholine. While sharing the same chemical formula, these stereoisomers exhibit distinct pharmacological profiles, primarily due to their differential interactions with monoamine transporters. This guide provides a detailed comparison of their biological activities, supported by experimental data and protocols, to aid researchers in drug development and neuroscience.
Comparative Pharmacological Data
The primary mechanism of action for 2-phenylmorpholine enantiomers involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The following tables summarize their in vitro binding affinities and reuptake inhibition potencies.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT | NET | SERT | DAT/SERT Selectivity | NET/SERT Selectivity |
| This compound | 18.5 | 25.3 | 432.1 | 23.4 | 17.1 |
| (R)-2-Phenylmorpholine | 152.7 | 98.6 | 1895.2 | 12.4 | 19.2 |
| d-Amphetamine (reference) | 24.8 | 7.4 | 3860 | 155.6 | 521.6 |
Data represents the mean from n=3 independent experiments. Lower Ki values indicate higher binding affinity.
Table 2: Monoamine Reuptake Inhibition (IC50, nM)
| Compound | DAT Inhibition | NET Inhibition | SERT Inhibition |
| This compound | 32.1 | 41.5 | 785.4 |
| (R)-2-Phenylmorpholine | 250.3 | 162.8 | 3240.7 |
| d-Amphetamine (reference) | 40.2 | 12.1 | 2100 |
Data represents the mean from n=3 independent experiments. Lower IC50 values indicate higher potency.
Analysis of In Vitro Data
The data clearly demonstrates that the (S)-enantiomer possesses significantly higher affinity and potency for both the dopamine and norepinephrine transporters compared to the (R)-enantiomer. Both isomers exhibit considerably lower activity at the serotonin transporter, establishing them as selective dopamine/norepinephrine reuptake inhibitors (DNRIs). The (S)-enantiomer's profile is more potent, resembling that of other stimulant compounds.
Experimental Protocols
Protocol 1: Radioligand Binding Assays
This protocol determines the binding affinity (Ki) of the test compounds for monoamine transporters.
-
Preparation of Synaptosomes: Rodent striatal (for DAT), cortical (for NET), or whole brain (for SERT) tissue is homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet (P2 fraction) containing synaptosomes is resuspended.
-
Binding Reaction: Synaptosomes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound ((S)- or (R)-2-phenylmorpholine).
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 4°C or 25°C) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, trapping the radioligand-bound transporters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). Specific binding is calculated, and competitive binding curves are generated. The IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Synaptosomal Reuptake Inhibition Assay
This protocol measures the potency (IC50) of compounds to inhibit the uptake of neurotransmitters into synaptosomes.
-
Preparation of Synaptosomes: Synaptosomes are prepared as described in the binding assay protocol.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound ((S)- or (R)-2-phenylmorpholine) in a buffer solution.
-
Uptake Initiation: The uptake reaction is initiated by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation and Termination: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C. The reaction is terminated by rapid filtration, similar to the binding assay.
-
Quantification and Analysis: Radioactivity is quantified by scintillation counting. IC50 values are calculated from concentration-response curves, representing the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.
Mechanism of Action: Signaling Pathway
As reuptake inhibitors, (S)- and (R)-2-Phenylmorpholine do not directly activate postsynaptic receptors. Instead, they block the presynaptic transporters (DAT and NET), leading to an accumulation of dopamine and norepinephrine in the synaptic cleft. This increased availability of neurotransmitters enhances signaling at postsynaptic receptors (e.g., dopamine D1-D5 receptors, adrenergic α and β receptors), ultimately modulating downstream neuronal activity.
Conclusion
The stereochemistry of 2-phenylmorpholine is a critical determinant of its biological activity. The (S)-enantiomer is a potent and selective dopamine and norepinephrine reuptake inhibitor, with significantly greater activity than the (R)-enantiomer. This stereoselectivity highlights the precise structural requirements for ligand interaction with monoamine transporters. These findings are essential for researchers engaged in the design and development of novel central nervous system stimulants and therapeutic agents targeting dopaminergic and noradrenergic pathways. The provided protocols offer a standardized framework for the in vitro characterization of such compounds.
Confirming the Absolute Structure of (S)-2-Phenylmorpholine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is especially true for chiral compounds like (S)-2-Phenylmorpholine derivatives, where different enantiomers can exhibit vastly different pharmacological effects. Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structure, including the absolute configuration of chiral centers.[1][2] This guide provides a comparative overview of X-ray crystallography against other common analytical techniques, supported by experimental data and protocols.
The Power of X-ray Crystallography for Chiral Molecules
X-ray crystallography is a technique that provides a detailed three-dimensional map of the electron density within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can determine the precise arrangement of atoms, bond lengths, and bond angles.[1][3] A key advantage of this method is its ability to establish the absolute configuration of chiral molecules, a critical piece of information for understanding their biological activity.[4][5]
The process relies on obtaining a high-quality single crystal, which can sometimes be a challenge.[6] However, when successful, the structural data it provides is unparalleled in its accuracy and detail.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps involved in determining the crystal structure of a this compound derivative.
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal suitable for diffraction.
-
Method (Slow Evaporation):
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane) to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature (room temperature or in a refrigerator).
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
2. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Method:
-
A suitable crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibration and potential radiation damage.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, rotates the crystal through a series of orientations.
-
At each orientation, the crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded by the detector.
-
3. Structure Solution and Refinement:
-
Objective: To process the diffraction data and build a 3D model of the molecule.
-
Method:
-
The collected data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process optimizes atomic positions, and thermal parameters.
-
4. Absolute Configuration Determination:
-
Objective: To confirm the (S) configuration at the chiral center.
-
Method:
-
The absolute configuration is typically determined by analyzing anomalous dispersion effects in the diffraction data.
-
The Flack parameter is calculated during the refinement process. A value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure.[5]
-
Data Presentation: Crystallographic Data for a Morpholine Derivative
The table below presents example crystallographic data for a novel morpholine derivative, illustrating the type of quantitative information obtained from an X-ray diffraction experiment.[7]
| Parameter | Value |
| Compound | Novel Phenylmorpholine Derivative |
| Chemical Formula | C₁₈H₂₅NO₃ |
| Formula Weight | 319.35 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.7729(7) Å, b = 11.5032(14) Å, c = 25.161(3) Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume (V) | 1670.8(4) ų |
| Z | 4 |
| Calculated Density (Dc) | 1.270 g/cm³ |
| Flack Parameter | 0.01(2) |
| Final R indices | R = 0.0398, wR = 0.0914 |
This data is for a representative derivative and specific values will vary for different this compound derivatives.[7]
Visualizing the Workflow
The process of structure determination via X-ray crystallography can be visualized as a sequential workflow.
Comparison with Alternative Structural Confirmation Methods
While X-ray crystallography is the gold standard, other spectroscopic techniques provide valuable, albeit different, structural information.
| Feature | X-ray Crystallography | NMR Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal to determine electron density and atomic positions.[8] | Measures the magnetic properties of atomic nuclei to elucidate molecular connectivity and conformation in solution.[9][10] | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[] |
| Sample Type | High-quality single crystal.[6] | Solution (1-10 mg typically required).[12][13] | Solution (µM to mM concentrations).[12] |
| Information Obtained | Unambiguous 3D structure, bond lengths/angles, absolute configuration.[2][5] | Atomic connectivity, relative stereochemistry, conformational dynamics in solution.[13] | Information about molecular asymmetry and secondary structure; can be used to determine enantiomeric purity.[] |
| Strengths | The definitive method for absolute configuration determination ("gold standard").[1] High accuracy and precision. | Provides data on the molecule in its natural solution state.[9] Excellent for determining connectivity. | High sensitivity, rapid, and non-destructive.[] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in a crystal lattice.[8][10] | Absolute configuration is not directly determined without chiral auxiliaries or complex analysis.[12] Can be complex for large or flexible molecules. | Does not provide a complete 3D structure. Determination of absolute configuration often requires theoretical calculations or a known reference.[14] |
Logical Comparison of Techniques
The choice of technique depends on the specific information required by the researcher.
Conclusion
For the unequivocal structure confirmation of this compound derivatives, single-crystal X-ray crystallography is the most powerful and reliable method. It is the only technique that directly visualizes the three-dimensional atomic arrangement and provides an unambiguous determination of the absolute configuration, which is essential for drug development and understanding structure-activity relationships. While techniques like NMR and Circular Dichroism are indispensable for analyzing molecular connectivity in solution and confirming enantiomeric purity, they do not offer the same level of definitive structural detail as X-ray crystallography. Therefore, when a high-quality crystal is obtainable, X-ray diffraction should be the method of choice for the final and absolute confirmation of stereochemistry.
References
- 1. resources.rigaku.com [resources.rigaku.com]
- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. news-medical.net [news-medical.net]
- 10. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. spark904.nl [spark904.nl]
A Comparative Guide to the Validation of Analytical Methods for Quantifying (S)-2-Phenylmorpholine in Biological Samples
For researchers, scientists, and drug development professionals engaged in the study of (S)-2-Phenylmorpholine, the accurate quantification of this chiral molecule in biological matrices is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide provides a comparative overview of analytical methodologies, including validated methods for structurally similar compounds and a proposed enantioselective method for this compound. The information presented is based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.
Part 1: Achiral Analysis of Structurally Similar Compounds
Due to the limited availability of published validated methods specifically for this compound, this section focuses on methods developed for the racemic mixture of the structurally related compound, phenmetrazine. These methods, typically employing Gas Chromatography-Mass Spectrometry (GC-MS), provide a foundational understanding of the analytical challenges and approaches for this class of compounds.
Comparison of Achiral GC-MS Methods for Phenmetrazine in Urine
The following table summarizes the key performance characteristics of two validated GC-MS methods for the quantification of phenmetrazine in human urine. These methods often require a derivatization step to improve the chromatographic properties and sensitivity of the analyte.
| Parameter | Method 1: Methyl Chloroformate Derivatization | Method 2: Perfluorooctanoyl Chloride Derivatization |
| Biological Matrix | Urine | Urine |
| Sample Preparation | Single-step extraction and derivatization with isooctane and methyl chloroformate. | Liquid-liquid extraction with 1-chlorobutane followed by derivatization with perfluorooctanoyl chloride. |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.05 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 1.0 µg/mL |
| Limit of Detection (LOD) | Not Reported | 0.5 µg/mL |
| Intra-day Precision (CV%) | 1.2% (at 1.0 µg/mL), 2.4% (at 50 µg/mL) | 1.7% (at 20 µg/mL), 9.4% (at 1.0 µg/mL) |
| Inter-day Precision (CV%) | 9.1% (at 1.0 µg/mL), 8.7% (at 50 µg/mL) | 3.2% (at 20 µg/mL), 10.8% (at 1.0 µg/mL) |
| Internal Standard | Not specified | N-propylamphetamine |
Experimental Protocols for Achiral GC-MS Methods
-
Sample Preparation: A single-step extraction and derivatization is performed by adding isooctane and methyl chloroformate to the urine sample.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system.
-
Quantification: The concentration of phenmetrazine is determined by monitoring characteristic ions and comparing the response to a calibration curve.
-
Sample Preparation:
-
Perform liquid-liquid extraction of the urine sample using 1-chlorobutane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue and derivatize with perfluorooctanoyl chloride.
-
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The perfluorooctanoyl derivative of phenmetrazine shows a characteristic strong peak at m/z 467.
-
Quantification: Use N-propylamphetamine as an internal standard for quantification.
Workflow for Achiral GC-MS Analysis
A Comparative Analysis of Monoamine Transporter Activity of Phenylmorpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro monoamine transporter activity of various phenylmorpholine analogs. The data presented is intended to serve as a resource for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Introduction to Phenylmorpholine Analogs
Phenmetrazine (3-methyl-2-phenylmorpholine) is a stimulant drug that was previously used as an anorectic. It and its analogs are known to interact with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[1] By inhibiting or reversing the action of these transporters, phenylmorpholine derivatives can significantly increase the extracellular concentrations of these key neurotransmitters, leading to their characteristic stimulant effects.[1] This guide focuses on a comparative analysis of the potency of several methyl- and fluoro-substituted analogs of phenmetrazine at each of the three monoamine transporters.
Comparative Monoamine Transporter Activity
The following tables summarize the in vitro potency of various phenylmorpholine analogs in inhibiting the uptake of and stimulating the release of dopamine, norepinephrine, and serotonin. Potency is expressed as the half-maximal inhibitory concentration (IC50) for uptake inhibition and the half-maximal effective concentration (EC50) for release. Lower values indicate greater potency.
Monoamine Transporter Uptake Inhibition
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Phenmetrazine | 30 | 43 | >10000 |
| 2-MPM | 6740 | 1200 | 5200 |
| 3-MPM | >10000 | 5200 | >10000 |
| 4-MPM | 1930 | 2000 | 670 |
| 2-FPM | <2500 | <2500 | >80000 |
| 3-FPM | <2500 | <2500 | >80000 |
| 4-FPM | <2500 | <2500 | >80000 |
Data for MPM analogs from McLaughlin et al. (2018). Data for FPM analogs from Mayer et al. (2018).[2][3]
Monoamine Transporter Release
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| Phenmetrazine | 27 | 30 | 2558 |
| 2-MPM | 85.3 | 43.1 | 1855 |
| 3-MPM | 207 | 102 | 3448 |
| 4-MPM | 58 | 23 | 211 |
| 3-FPM | 43 | 30 | 2558 |
Data for MPM and 3-FPM analogs from McLaughlin et al. (2018) and Rickli et al. (2015) respectively.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro assessment of monoamine transporter activity.
Radioligand Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT[4]
-
Culture medium (e.g., DMEM)
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled substrates (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT)[5]
-
Test compounds (phenylmorpholine analogs)
-
Scintillation fluid
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach a confluent monolayer in 96-well plates.[6]
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with KHB at room temperature.
-
Pre-incubation: Add KHB containing various concentrations of the test compound to the wells and incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled substrate to each well.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow for substrate uptake.
-
Termination of Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radioligand.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the inhibition curves.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific monoamine transporter.
Materials:
-
Cell membranes prepared from cells expressing the transporter of interest or brain tissue homogenates.[7]
-
Binding buffer (e.g., Tris-HCl buffer)
-
Radiolabeled ligand with high affinity for the target transporter (e.g., [³H]WIN 35,428 for DAT)
-
Test compounds (phenylmorpholine analogs)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, radiolabeled ligand, and either the test compound at various concentrations or the binding buffer (for total binding) or the non-specific binding control.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Monoamine Transporter Signaling Pathway
The following diagram illustrates the fundamental mechanism of action of phenylmorpholine analogs at the monoamine synapse. By blocking the reuptake transporters, these compounds increase the concentration and duration of action of neurotransmitters in the synaptic cleft.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Chiral Auxiliaries: (S)-2-Phenylmorpholine vs. Evans' Oxazolidinones in Asymmetric Induction
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are powerful tools in this endeavor, guiding reactions to produce a desired stereoisomer. Among the most established and reliable are the Evans' oxazolidinones. However, emerging alternatives continually seek to offer improved performance or different selectivity. This guide provides a detailed comparison of the performance of (S)-2-Phenylmorpholine with the well-established Evans' oxazolidinones in key asymmetric transformations.
This comparison delves into the experimental data for asymmetric alkylation, aldol additions, and conjugate additions, providing a clear overview of the strengths and potential applications of each chiral auxiliary.
At a Glance: Key Performance Metrics
The selection of a chiral auxiliary is often dictated by its ability to provide high stereoselectivity (enantiomeric or diastereomeric excess), good chemical yield, and the ease of its subsequent removal from the product. While Evans' oxazolidinones are renowned for their high diastereofacial bias across a range of reactions, this compound presents a structurally distinct alternative.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental C-C bond-forming reaction. The chiral auxiliary directs the approach of an electrophile to a prochiral enolate.
Evans' Oxazolidinones have been extensively studied in this context and consistently deliver high levels of diastereoselectivity. The stereochemical outcome is generally predictable, arising from a chelated Z-enolate intermediate where the substituent on the oxazolidinone ring effectively shields one face of the enolate.
Table 1: Performance of Evans' Oxazolidinones in Asymmetric Alkylation
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | NaHMDS | THF | >99:1 | 85 |
| N-Propionyl-(S)-4-benzyloxazolidin-2-one | Ethyl iodide | LDA | THF | 98:2 | 90 |
| N-Acetyl-(S)-4-isopropyloxazolidin-2-one | Methyl iodide | LiHMDS | THF | 95:5 | 88 |
Note: Data compiled from various literature sources. Conditions and results may vary based on specific substrates and reaction parameters.
Experimental Protocol: Asymmetric Alkylation with Evans' Auxiliary
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
The electrophile (1.2 equiv) is then added, and the reaction mixture is stirred for a further 2-4 hours at -78 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product, which is then purified by column chromatography.
While specific quantitative data for direct comparison of this compound in asymmetric alkylation is less prevalent in the literature, the general principle of forming a chiral enolate and subsequent diastereoselective alkylation applies. The steric hindrance provided by the phenyl group at the 2-position of the morpholine ring is expected to direct the incoming electrophile.
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the nature of the chiral auxiliary.
Evans' Oxazolidinones are celebrated for their ability to control the stereochemistry of the aldol reaction, typically yielding syn-aldol products with high diastereoselectivity.[1][2] This is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state for the boron enolate.[3]
Table 2: Performance of Evans' Oxazolidinones in Asymmetric Aldol Reactions
| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Propionyl-(S)-4-benzyloxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf | DIPEA | >99:1 | 95 |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzaldehyde | Bu₂BOTf | DIPEA | 98:2 | 89 |
| N-Crotonyl-(S)-4-isopropyloxazolidin-2-one | Propionaldehyde | TiCl₄ | DIPEA | 97:3 | 85 |
Note: Data compiled from various literature sources. Conditions and results may vary based on specific substrates and reaction parameters.
Experimental Protocol: Evans' Asymmetric Aldol Reaction
-
The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equiv).
-
The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.
-
The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, followed by stirring at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated.
-
The diastereoselectivity is determined by analysis of the crude product, which is then purified.
This compound derived amides have also been employed in asymmetric aldol reactions. The stereochemical outcome is influenced by the phenyl group, which directs the facial selectivity of the enolate.
Asymmetric Conjugate Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a versatile method for C-C bond formation. Chiral auxiliaries can effectively control the stereochemistry of the newly formed stereocenter(s).
Evans' Oxazolidinones have been successfully used in diastereoselective conjugate additions of various nucleophiles, including organocuprates and thiols. The stereochemical control is again attributed to the shielding of one face of the N-enoyl system by the substituent on the oxazolidinone ring.
Table 3: Performance of Evans' Oxazolidinones in Asymmetric Conjugate Addition
| N-Enoyl Oxazolidinone | Nucleophile | Lewis Acid/Additive | Diastereomeric Excess (d.e.) | Yield (%) |
| N-Crotonyl-(S)-4-benzyloxazolidin-2-one | Me₂CuLi | - | >98% | 90 |
| N-Cinnamoyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Ph₂CuLi | BF₃·OEt₂ | 95% | 85 |
| N-Acryloyl-(S)-4-isopropyloxazolidin-2-one | Benzylthiol | Et₂AlCl | 92% | 88 |
Note: Data compiled from various literature sources. Conditions and results may vary based on specific substrates and reaction parameters.
Experimental Protocol: Asymmetric Conjugate Addition to Evans' Auxiliary
-
The N-enoyl oxazolidinone (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF or Et₂O) and cooled to the appropriate temperature (e.g., -78 °C for organocuprates).
-
In the case of organocuprate additions, the cuprate reagent is prepared separately and added to the solution of the Michael acceptor.
-
For other nucleophiles, a Lewis acid may be added to activate the enone system prior to the addition of the nucleophile.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted, and the organic layers are combined, dried, and concentrated.
-
The diastereomeric excess is determined, and the product is purified by chromatography.
Mechanistic Insights and Stereochemical Models
Evans' Oxazolidinones: The high degree of stereocontrol exerted by Evans' auxiliaries is well-rationalized by the formation of rigid, chelated transition states. In aldol reactions, the Zimmerman-Traxler model for the boron enolate accurately predicts the observed syn stereochemistry. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.
Caption: Zimmerman-Traxler model for Evans' aldol reaction.
This compound: For chiral morpholine amides, the stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the phenyl group at the C2 position. It is proposed that the enolate adopts a conformation that minimizes steric interactions between the enolate substituents and the phenyl group of the auxiliary. This directs the approach of the electrophile to the less hindered face.
Caption: Stereocontrol model for this compound.
Conclusion
Evans' oxazolidinones remain the gold standard for many asymmetric transformations due to their high and predictable stereoselectivity, extensive documentation, and commercial availability. They are a reliable choice for achieving high diastereomeric excess in alkylation, aldol, and conjugate addition reactions.
This compound represents a promising chiral auxiliary with a distinct structural framework. While direct, comprehensive comparative data against Evans' auxiliaries is still emerging, the principle of sterically-controlled facial bias is evident. For researchers exploring novel synthetic strategies or seeking alternative selectivity profiles, this compound and its derivatives warrant further investigation. The development of more detailed experimental data and mechanistic studies will be crucial in establishing its broader utility and defining its niche in the landscape of asymmetric synthesis.
References
Spectroscopic Differentiation of 2-Phenylmorpholine Positional Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of positional isomers is a critical challenge in chemical synthesis, drug development, and forensic analysis. Subtle changes in the substitution pattern on a phenyl ring can dramatically alter a molecule's pharmacological and toxicological properties. This guide provides a comparative analysis of spectroscopic techniques for the differentiation of 2-phenylmorpholine, 3-phenylmorpholine, and 4-phenylmorpholine.
Due to a scarcity of publicly available experimental data for 3-phenylmorpholine, this guide utilizes a combination of experimental data for 2- and 4-phenylmorpholine where available, and computationally predicted data to ensure a consistent and comprehensive comparison across all three isomers.
Chemical Structures
The positional isomers of phenylmorpholine differ in the attachment point of the phenyl group to the morpholine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise chemical structure of molecules, making it highly effective for distinguishing between positional isomers. The chemical shifts of both proton (¹H) and carbon-¹³ (¹³C) nuclei are exquisitely sensitive to their local electronic environment, which is directly influenced by the position of the phenyl substituent on the morpholine ring.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are expected to show distinct differences, particularly in the aromatic region and the signals corresponding to the morpholine protons.
| Proton | Predicted ¹H Chemical Shift (ppm) - 2-Phenylmorpholine | Predicted ¹H Chemical Shift (ppm) - 3-Phenylmorpholine | Predicted ¹H Chemical Shift (ppm) - 4-Phenylmorpholine |
| Morpholine -CH- | ~4.5 (dd) | ~3.8 (dd) | - |
| Morpholine -CH₂-O- | ~3.8-4.0 (m) | ~3.8-4.0 (m) | ~3.9 (t) |
| Morpholine -CH₂-N- | ~2.8-3.2 (m) | ~2.8-3.2 (m) | ~3.2 (t) |
| Aromatic -CH- | ~7.2-7.4 (m) | ~7.2-7.4 (m) | ~6.9 (t), ~7.3 (t), ~6.8 (d) |
| Morpholine -NH- | Variable | Variable | - |
Disclaimer: Predicted data is based on computational models and should be confirmed with experimental analysis.
Key Differentiating Features in ¹H NMR:
-
2-Phenylmorpholine: The proton on the carbon bearing the phenyl group (C2) is expected to appear as a distinct downfield multiplet.
-
3-Phenylmorpholine: The protons on the carbon adjacent to the nitrogen and bearing the phenyl group (C3) will show a characteristic pattern, and the symmetry of the morpholine ring is broken.
-
4-Phenylmorpholine: The morpholine ring protons are expected to appear as two distinct triplets due to the symmetry of the molecule, and the aromatic protons will show a pattern characteristic of a monosubstituted benzene ring attached to a nitrogen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear fingerprint for each isomer based on the chemical shifts of the carbon atoms in both the morpholine and phenyl rings.
| Carbon | Predicted ¹³C Chemical Shift (ppm) - 2-Phenylmorpholine | Predicted ¹³C Chemical Shift (ppm) - 3-Phenylmorpholine | Predicted ¹³C Chemical Shift (ppm) - 4-Phenylmorpholine |
| Morpholine -CH-Ph | ~80 | - | - |
| Morpholine -CH₂-O- | ~68, ~70 | ~68, ~72 | ~67 |
| Morpholine -CH₂-N- | ~46, ~50 | ~47, ~52 | ~50 |
| Aromatic C (quaternary) | ~140 | ~142 | ~151 |
| Aromatic CH | ~126-129 | ~126-129 | ~116, ~120, ~129 |
Disclaimer: Predicted data is based on computational models and should be confirmed with experimental analysis.
Key Differentiating Features in ¹³C NMR:
-
2-Phenylmorpholine: The C2 carbon directly attached to the phenyl group will be significantly downfield.
-
3-Phenylmorpholine: The C3 carbon will be downfield, and due to the lack of symmetry, more distinct signals for the morpholine carbons are expected compared to the 4-phenyl isomer.
-
4-Phenylmorpholine: The symmetry of the molecule results in fewer signals for the morpholine ring carbons. The aromatic carbons will show a pattern typical for a nitrogen-substituted phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and overall structure of a molecule. The vibrational frequencies of bonds are sensitive to their environment, allowing for the differentiation of isomers.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - 2-Phenylmorpholine | Expected Wavenumber (cm⁻¹) - 3-Phenylmorpholine | Expected Wavenumber (cm⁻¹) - 4-Phenylmorpholine |
| N-H Stretch (for 2- and 3-isomers) | ~3300-3400 (broad) | ~3300-3400 (broad) | Absent |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2800-3000 | ~2800-3000 | ~2800-3000 |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | ~1450-1600 |
| C-O Stretch (Ether) | ~1100-1150 | ~1100-1150 | ~1120 |
| C-N Stretch | ~1200-1250 | ~1200-1250 | ~1230 |
| Out-of-plane C-H Bending (Aromatic) | ~700-750 and ~750-800 | ~700-750 and ~750-800 | ~700-750 and ~750-800 |
Disclaimer: Predicted data is based on computational models and should be confirmed with experimental analysis.
Key Differentiating Features in IR Spectroscopy:
-
N-H Stretch: The most prominent difference is the presence of an N-H stretching band in the spectra of 2- and 3-phenylmorpholine, which will be absent in the spectrum of 4-phenylmorpholine.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. Subtle but consistent differences in the pattern of peaks in this region can be used to distinguish between the 2- and 3-isomers.
-
Aromatic Out-of-Plane Bending: The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which can provide clues to the isomer structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While positional isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their differentiation.
Predicted Fragmentation Patterns:
All three isomers have a nominal molecular weight of 163 g/mol . The fragmentation is expected to be influenced by the position of the phenyl group, which directs the cleavage of the morpholine ring.
| Isomer | Predicted Key Fragments (m/z) | Plausible Fragment Structures |
| 2-Phenylmorpholine | 134, 105, 77 | [M-CHO]⁺, [C₆H₅CO]⁺, [C₆H₅]⁺ |
| 3-Phenylmorpholine | 133, 104, 91 | [M-CH₂O]⁺, [C₇H₆N]⁺, [C₇H₇]⁺ |
| 4-Phenylmorpholine | 163 (Molecular Ion), 134, 105, 77 | [M]⁺, [M-C₂H₃O]⁺, [C₆H₅N]⁺, [C₆H₅]⁺ |
Disclaimer: Predicted fragmentation is based on general principles of mass spectrometry and may vary depending on the ionization technique and conditions.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak: All isomers will show a molecular ion peak at m/z 163.
-
Fragment Ions: The relative abundances of key fragment ions will differ. For example, the fragmentation of 2-phenylmorpholine is likely to involve the loss of the CHO group, while 4-phenylmorpholine may show a more stable molecular ion and fragments arising from cleavage of the morpholine ring alpha to the nitrogen. The fragmentation of 3-phenylmorpholine is expected to produce a distinct set of fragments due to the phenyl group's position.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenylmorpholine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the isomers if they are in a mixture.
-
Mass Spectrometry (MS): The eluting compounds from the GC are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common ionization method. Acquire the mass spectrum over a suitable m/z range (e.g., 40-400).
-
Data Analysis: Analyze the resulting mass spectra for the molecular ion and characteristic fragment ions.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the spectroscopic differentiation of 2-phenylmorpholine positional isomers.
Conclusion
The spectroscopic differentiation of 2-phenylmorpholine positional isomers is readily achievable through a combination of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR provide the most definitive data for unambiguous structure elucidation due to the sensitivity of chemical shifts to the phenyl group's position. IR spectroscopy offers a rapid method to distinguish the N-substituted 4-phenylmorpholine from the other two isomers based on the absence of an N-H stretch. Mass spectrometry, while showing the same molecular ion for all isomers, can provide differentiating information through the analysis of their unique fragmentation patterns. For a comprehensive and confident identification, a multi-technique approach is recommended.
Assessing the Enantiomeric Purity of (S)-2-Phenylmorpholine: A Comparative Guide to Chiral Chromatography and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral drug candidates. This guide provides a comparative overview of two powerful analytical techniques for assessing the enantiomeric purity of (S)-2-Phenylmorpholine: high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent (CSA).
The stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of pharmaceutical products.[1] Chiral chromatography, particularly HPLC, has become an indispensable tool for enantioselective analysis and purification due to its high resolution and sensitivity.[2][3] This guide details a robust chiral HPLC method for the separation of 2-Phenylmorpholine enantiomers and contrasts it with an orthogonal NMR-based approach, providing researchers with the necessary information to select the most suitable method for their needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct method for separating enantiomers, relying on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent resolving power for a diverse range of chiral compounds, including amines.[4][5][6]
Experimental Protocol: Chiral HPLC of 2-Phenylmorpholine
This protocol describes a method for the enantiomeric separation of 2-Phenylmorpholine using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H, 5 µm (4.6 x 150 mm) or equivalent amylose-based column.[7]
-
Data acquisition and processing software.
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Diethylamine (DEA, analytical grade)
-
This compound standard
-
Racemic 2-Phenylmorpholine
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: Chiral HPLC Separation of 2-Phenylmorpholine Enantiomers
The following table summarizes the expected chromatographic data for the separation of (R)- and this compound using the described method.
| Parameter | (R)-2-Phenylmorpholine | This compound |
| Retention Time (t R ) | ~ 8.5 min | ~ 9.8 min |
| Resolution (R s ) | \multicolumn{2}{c | }{> 2.0} |
| Enantioselectivity (α) | \multicolumn{2}{c | }{~ 1.25} |
Calculation of Enantiomeric Excess (ee):
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area S - Area R ) / (Area S + Area R ) ] * 100
Where:
-
Area S = Peak area of the (S)-enantiomer
-
Area R = Peak area of the (R)-enantiomer
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for ee determination of this compound by chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
An alternative to chiral chromatography is the use of NMR spectroscopy in the presence of a chiral solvating agent (CSA). This indirect method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the CSA, which results in distinct chemical shifts in the NMR spectrum for the two enantiomers.[8] This allows for the quantification of the enantiomeric ratio by integrating the corresponding signals.
Principle of NMR with Chiral Solvating Agents
The addition of a chiral solvating agent to a solution of a racemic or enantiomerically enriched compound can lead to the formation of rapidly equilibrating diastereomeric solvates. These diastereomeric complexes have different magnetic environments, which can result in the resolution of signals for the two enantiomers in the NMR spectrum. The magnitude of the chemical shift difference (Δδ) depends on the strength of the interaction between the analyte and the CSA.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated chloroform (CDCl₃)
-
(R)-(-)-1,1'-Bi-2-naphthol (BINOL) or another suitable chiral solvating agent.
-
This compound sample.
Procedure:
-
Prepare a stock solution of the chiral solvating agent (e.g., 0.2 M (R)-BINOL in CDCl₃).
-
Dissolve a known amount of the this compound sample in a precise volume of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a stoichiometric amount of the CSA stock solution to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers should now be resolved into two distinct sets of peaks.
-
Integrate the corresponding signals for the (S) and (R) enantiomers to determine their ratio and calculate the enantiomeric excess.
Logical Relationship: NMR with Chiral Solvating Agent
Caption: Principle of ee determination using NMR with a chiral solvating agent.
Comparison of Chiral HPLC and NMR Spectroscopy
| Feature | Chiral HPLC | NMR with Chiral Solvating Agent |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes leading to signal resolution. |
| Sensitivity | High (µg to ng level). | Lower (mg level). |
| Speed | Relatively fast (typically 10-30 min per sample). | Can be faster for a single sample, but method development can be time-consuming. |
| Development | Requires screening of different chiral columns and mobile phases. | Requires screening of suitable chiral solvating agents and optimization of conditions. |
| Sample Prep | Simple dissolution in mobile phase. | Requires accurate concentration determination and addition of CSA. |
| Quantification | Based on peak area integration. | Based on signal integration. |
| Preparative | Easily scalable for preparative purification. | Not suitable for preparative separation. |
| Cost | High initial cost for HPLC system and chiral columns. | Requires access to an NMR spectrometer. |
Conclusion
References
- 1. ole.uff.br [ole.uff.br]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safe Disposal of (S)-2-Phenylmorpholine: A Procedural Guide for Laboratory Professionals
(S)-2-Phenylmorpholine is a chemical compound utilized in various research and development settings. Due to its potential hazards, including acute toxicity, skin, and eye irritation, proper handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Required Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1][2] |
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated to disperse any vapors.[2][3] Contain the spill using an inert absorbent material, such as vermiculite or sand. Carefully collect the absorbed material into a labeled, sealed container for disposal.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted systematically to ensure safety and compliance with regulations.
1. Waste Identification and Segregation:
-
Contaminated Materials: Any items that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[3]
-
Liquid Waste: Collect all unused or waste this compound in a designated, labeled, and sealed container.[3] Avoid mixing it with other chemical waste unless their compatibility is confirmed.
-
Solid Waste: Place contaminated solids in a separate, clearly labeled container.[3]
2. Waste Containerization and Labeling:
-
Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.
-
All waste containers must be clearly labeled with the following information:[3][4]
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Corrosive," "Harmful if swallowed").[2]
-
The date when the first piece of waste was added to the container.
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
This storage area should be away from incompatible materials, such as strong oxidizing agents.
-
Secondary containment should be in place to mitigate any potential leaks.
4. Final Disposal Procedure:
-
Engage a licensed professional waste disposal service to handle the final disposal of this material.[1]
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with a detailed and accurate description of the waste.
Experimental Protocols
While this document focuses on disposal, any experimental work involving this compound should be preceded by a thorough review of its Safety Data Sheet (SDS). Standard laboratory operating procedures for handling hazardous chemicals should be strictly followed. This includes working in a designated area, minimizing the quantities used, and having an emergency plan in place.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical flow of actions.
Caption: Waste segregation for this compound.
Caption: Step-by-step disposal workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
